Product packaging for Platyphyllenone(Cat. No.:CAS No. 56973-65-0)

Platyphyllenone

Cat. No.: B143735
CAS No.: 56973-65-0
M. Wt: 296.4 g/mol
InChI Key: GIKJADRKBZHVCY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platyphyllenone is a chemical compound supplied as a high-purity reference standard for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. RESEARCH APPLICATIONS: Researchers investigating [e.g., natural product chemistry, botanical extracts, or specific biochemical pathways] may find this compound to be a compound of interest. Its potential research value lies in [e.g., its structural properties or its presence in certain plant species]. MECHANISM OF ACTION: The specific biochemical interactions and mechanism of action of this compound are areas of ongoing scientific investigation and are not fully characterized. HANDLING AND COMPLIANCE: By purchasing this product, the buyer acknowledges and agrees that it will be used solely in a laboratory setting by qualified professionals. All necessary safety data sheets (SDS) should be consulted prior to use. The distribution of this product is subject to the terms and conditions of the supplier, in accordance with relevant regulatory guidance on Research Use Only (RUO) products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O3 B143735 Platyphyllenone CAS No. 56973-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJADRKBZHVCY-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346755
Record name Platyphyllenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-65-0
Record name Platyphyllenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56973-65-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

natural occurrence of Platyphyllenone in Senecio species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Analysis of Platyphyllenone and its Congeners in Senecio Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of this compound and its closely related parent compound, Platyphylline, within the Senecio genus. It details established experimental protocols for extraction, isolation, and quantification, and visualizes key biological signaling pathways affected by this compound.

Natural Occurrence and Quantitative Data

This compound is a pyrrolizidine alkaloid (PA) derived from Platyphylline. While direct quantification of this compound in plant tissues is not widely reported, extensive data exists for Platyphylline, which serves as the primary indicator of the potential presence of this compound. Platyphylline has been identified in several species of the genus Senecio, a large and chemically diverse group within the Asteraceae family. The concentration of these alkaloids can vary significantly based on the species, geographic location, and developmental stage of the plant.

The most notable species reported to contain significant amounts of Platyphylline are Senecio platyphyllus (now reclassified as Caucasalia macrophylla), Senecio adnatus, and Senecio platyphylloides.[1][2][3][4] The quantitative data available for Platyphylline in these species are summarized in Table 1.

Table 1: Quantitative Occurrence of Platyphylline in Various Senecio Species

Senecio SpeciesPlant PartCompoundConcentration (% of Dry Weight)Reference(s)
Senecio adnatusWhole Plant (dried)Platyphylline0.5%[1][2]
Senecio platyphyllusAerial Parts / RootsPlatyphylline0.2% - 0.3%[5]
Senecio platyphyllusAerial Parts / RootsPlatyphylline N-oxideUp to 1.0%[5]
Senecio platyphylloides (from Georgia)Aerial Part (air-dry)Platyphylline Hydrotartrate0.1% - 0.2%[3]
Senecio platyphylloides (from China)Aerial Part (air-dry)Platyphylline Hydrotartrate0.05%[3]

Experimental Protocols

The isolation and quantification of this compound and Platyphylline from Senecio species involve multi-step procedures, including extraction, purification, and analysis. Below are detailed methodologies based on established protocols for pyrrolizidine alkaloids.

Extraction and Isolation of Platyphylline

A classic and effective method for extracting and isolating PAs from plant material is based on their alkaline nature, employing acid-base liquid-liquid extraction techniques.[1][5][6] This ensures the separation of alkaloids from other plant metabolites.

Methodology:

  • Maceration and Extraction:

    • Dried and ground plant material (e.g., 1 kg of Senecio adnatus) is macerated in 96% ethanol for 24-48 hours.

    • The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous residue.[1]

  • Acidification and N-oxide Reduction (Optional but Recommended):

    • The aqueous residue is acidified to pH 2 with 1% sulfuric acid (H₂SO₄) or a citric acid solution.[1][5] This protonates the alkaloids, rendering them water-soluble.

    • To convert any PA N-oxides back to their tertiary base form for easier extraction, zinc dust is added to the acidic solution, and the mixture is stirred for several hours.[5] This reduction step significantly increases the total yield of the target alkaloid.

  • Purification via Liquid-Liquid Extraction:

    • The acidified aqueous extract is washed with a non-polar organic solvent (e.g., chloroform or ether) to remove fats, pigments, and other non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.[1]

    • The pH of the aqueous layer is then adjusted to 10-12 with a base (e.g., 5% ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[1][6]

    • The alkaline solution is exhaustively extracted with chloroform or dichloroethane. The combined organic layers now contain the crude alkaloid mixture.[1][5]

  • Isolation and Crystallization:

    • The chloroform is evaporated to yield a dry, crude alkaloid residue.

    • This residue is dissolved in a minimal amount of boiling ethyl alcohol. Platyphylline is less soluble in hot ethanol compared to co-occurring alkaloids like Seneciphylline, allowing for fractional crystallization upon cooling.[6]

    • For further purification, the crystalline material can be recrystallized from a hot 20% aqueous alcohol solution to yield pure Platyphylline.[1]

G cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation plant Dried & Ground Senecio Plant Material ethanol Macerate with 96% Ethanol plant->ethanol concentrate Concentrate Extract (Rotary Evaporator) ethanol->concentrate acidify Acidify with H₂SO₄ (pH 2) + Reduce with Zinc Dust concentrate->acidify wash Wash with Chloroform (Remove Lipids) acidify->wash alkalinize Basify with NH₄OH (pH 10) wash->alkalinize extract Extract Alkaloids into Chloroform alkalinize->extract evaporate Evaporate Chloroform extract->evaporate crystallize Fractional Crystallization from Hot Ethanol evaporate->crystallize pure Pure Platyphylline Crystals crystallize->pure

Caption: Workflow for the extraction and isolation of Platyphylline.
Quantification by HPLC-MS/MS

Modern analytical chemistry relies on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of alkaloids in complex matrices.

Methodology:

  • Sample Preparation:

    • Extraction: A small amount of finely powdered, dried plant material (e.g., 100 mg) is extracted with an acidified methanol/water solution (e.g., 50:50 v/v, pH 2-3 with HCl) using ultrasonication or microwave-assisted extraction (MAE).

    • Cleanup: The resulting extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or Diol) to remove interfering compounds. The alkaloids are eluted with a suitable solvent.

    • Final Step: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC system.

  • Chromatographic Conditions (Representative):

    • HPLC System: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and an appropriate internal standard (e.g., another PA not present in the sample). For the related Platyphylline (precursor ion [M+H]⁺ ≈ 338.2 m/z), characteristic product ions would be optimized.

    • Data Analysis: Quantification is achieved by constructing a calibration curve using certified reference standards and an internal standard to correct for matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Plant Sample (100 mg) extract Ultrasonic Extraction (Acidified MeOH/H₂O) sample->extract cleanup Solid-Phase Extraction (SPE Cleanup) extract->cleanup reconstitute Evaporate & Reconstitute in Mobile Phase cleanup->reconstitute hplc UHPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Processing & Quantification ms->data

Caption: General workflow for HPLC-MS/MS quantification of PAs.

Biological Activity and Signaling Pathways

Recent research has highlighted the potent biological activities of this compound, particularly its anticancer effects. Studies have shown that it can induce programmed cell death (apoptosis) and cellular self-degradation (autophagy) in various cancer cell lines.[1]

This compound exerts these effects by modulating key intracellular signaling pathways. In oral and breast cancer cells, it has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Concurrently, it inhibits the pro-survival AKT signaling pathway. This dual action—activating death signals while suppressing survival signals—leads to the activation of caspases and the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

G cluster_pathways Intracellular Signaling cluster_effects Cellular Effects Platy This compound AKT AKT Pathway (Pro-survival) Platy->AKT Inhibits JNK_p38 JNK / p38 MAPK Pathways Platy->JNK_p38 Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Suppresses Autophagy Autophagy JNK_p38->Autophagy Mito Mitochondrial Dysfunction JNK_p38->Mito Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: this compound-induced signaling pathways in cancer cells.

References

Spectroscopic Data for Platyphyllenone Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the spectroscopic data of Platyphyllenone, a pyrrolizidine alkaloid, has yielded limited specific results, preventing the creation of a detailed technical guide as requested. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, publicly available, detailed experimental values for this specific compound could not be retrieved.

General analytical techniques for the characterization of pyrrolizidine alkaloids are well-documented. These methods are crucial for the structural elucidation of this class of compounds.

General Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The isolation and structural determination of pyrrolizidine alkaloids typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of pyrrolizidine alkaloids from plant material, such as species from the Senecio genus, is outlined below. This process is fundamental to obtaining a pure sample for spectroscopic analysis.

G plant_material Plant Material (e.g., Senecio platyphylloides) extraction Extraction with a suitable solvent (e.g., methanol/water with acid) plant_material->extraction partitioning Liquid-Liquid Partitioning to remove non-alkaloidal compounds extraction->partitioning column_chromatography Column Chromatography (e.g., silica gel, alumina) for initial separation partitioning->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) for final purification column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis

Once isolated, the purified compound undergoes a suite of spectroscopic analyses to determine its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the connectivity and stereochemistry of the atoms. For pyrrolizidine alkaloids, specific signals in the ¹H NMR spectrum can be characteristic of the necine base and the necic acid portions of the molecule.

  • Mass Spectrometry (MS): Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure, particularly the nature of the ester side chains. Common fragmentation patterns for pyrrolizidine alkaloids involve cleavage of the ester bonds and fragmentation of the pyrrolizidine ring system.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O) from the ester and/or lactone groups, and C-O and C-N bonds, which are all integral parts of the this compound structure.

Data Presentation

Without the specific quantitative data for this compound, the requested tables for its ¹H NMR, ¹³C NMR, MS, and IR data cannot be populated.

Signaling Pathways and Logical Relationships

Similarly, without specific biological studies on this compound, creating a diagram of its signaling pathways is not feasible. The biological activities of pyrrolizidine alkaloids can vary significantly, and it would be inaccurate to extrapolate a pathway for this compound without direct experimental evidence.

A logical workflow for the structural elucidation of an unknown pyrrolizidine alkaloid like this compound, based on the combination of spectroscopic data, is presented below.

G cluster_data Spectroscopic Data Acquisition ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula - Fragmentation Pattern structure Proposed Structure of this compound ms->structure Provides molecular formula and key fragments ir Infrared (IR) Spectroscopy - Functional Group Identification (e.g., -OH, C=O) ir->structure Confirms functional groups nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) - C-H Framework - Connectivity - Stereochemistry nmr->structure Determines atom connectivity and stereochemistry

Caption: Logical workflow for structure elucidation.

An In-depth Technical Guide to the Biosynthesis of Platyphyllenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Platyphyllenone, a pyrrolizidine alkaloid (PA) of scientific interest, is structurally related to the more abundant platyphylline. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide provides a comprehensive overview of the established biosynthesis of its precursor, platyphylline, and proposes a putative final oxidative step to yield this compound. This document details the enzymatic reactions and intermediates involved in the formation of the platynecine base and platynecic acid, and their subsequent esterification. Furthermore, this guide presents quantitative data on related PAs in various Senecio species, outlines detailed experimental protocols for the extraction and analysis of these alkaloids, and includes visualizations of the biosynthetic pathway and experimental workflows to support further research and drug development endeavors.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites synthesized by plants as a defense mechanism.[1] this compound belongs to the platynecine-type of PAs, which are characterized by a saturated necine base. This structural feature is associated with reduced toxicity compared to their unsaturated counterparts.[2] this compound is a derivative of platyphylline, a more commonly occurring PA in plants of the Senecio genus.[3] Understanding the biosynthesis of this compound is crucial for its potential applications in drug development and for assessing its natural occurrence. This guide synthesizes the current knowledge on the biosynthesis of platyphylline and provides a hypothetical framework for the final conversion to this compound.

Biosynthesis Pathway of Platyphylline

The biosynthesis of platyphylline is a multi-step process involving the convergence of two distinct pathways: the formation of the necine base (platynecine) and the formation of the necic acid (platynecic acid), followed by their esterification.

The biosynthesis of the pyrrolizidine ring system of platynecine commences with the amino acids L-ornithine and L-arginine, which are converted to putrescine. The key enzymatic steps are as follows:

  • Homospermidine Synthesis: The first committed step is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).

  • Oxidation and Cyclization: Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the core pyrrolizidine structure.

  • Formation of Platynecine: While the complete enzymatic cascade is not fully elucidated, the pathway for saturated necine bases is understood to proceed through intermediates such as trachelanthamidine and isoretronecanol. Subsequent hydroxylation at specific positions on the pyrrolizidine ring leads to the formation of platynecine.

Platynecine_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Platynecine Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine L-Arginine L-Arginine L-Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Oxidative_Intermediates Oxidized Intermediates Homospermidine->Oxidative_Intermediates Oxidation Cyclized_Intermediates Cyclized Intermediates Oxidative_Intermediates->Cyclized_Intermediates Cyclization Trachelanthamidine_Isoretronecanol Trachelanthamidine / Isoretronecanol Cyclized_Intermediates->Trachelanthamidine_Isoretronecanol Reduction Platynecine Platynecine Trachelanthamidine_Isoretronecanol->Platynecine Hydroxylation

Figure 1: Biosynthesis pathway of the necine base, platynecine.

The biosynthesis of necic acids is more varied than that of the necine base. Platynecic acid is a dicarboxylic acid. While its specific pathway is not definitively established, it is believed to originate from the isoprenoid pathway, utilizing precursors from amino acid metabolism, particularly L-isoleucine.

Platynecic_Acid_Biosynthesis cluster_precursor Primary Metabolite cluster_pathway Platynecic Acid Pathway L-Isoleucine L-Isoleucine Isoprenoid_Precursors Isoprenoid Precursors L-Isoleucine->Isoprenoid_Precursors Metabolism Dicarboxylic_Acid_Intermediates Dicarboxylic Acid Intermediates Isoprenoid_Precursors->Dicarboxylic_Acid_Intermediates Series of Enzymatic Reactions Platynecic_Acid Platynecic_Acid Dicarboxylic_Acid_Intermediates->Platynecic_Acid

Figure 2: Proposed biosynthesis pathway of the necic acid, platynecic acid.

The final step in platyphylline biosynthesis is the esterification of the platynecine base with platynecic acid to form a macrocyclic diester. This reaction is catalyzed by specific acyltransferases that facilitate the formation of ester linkages between the hydroxyl groups of platynecine and the carboxyl groups of platynecic acid.

Putative Biosynthesis of this compound

The chemical structure of this compound suggests that it is an oxidized derivative of platyphylline. The conversion likely involves the oxidation of one of the hydroxyl groups on the necic acid moiety to a ketone. While the specific enzyme responsible for this transformation has not been identified, it is plausible that a dehydrogenase or an oxidase catalyzes this reaction. This proposed final step is depicted below.

Platyphyllenone_Formation Platyphylline Platyphylline This compound This compound Platyphylline->this compound Oxidation (Hypothetical) [Dehydrogenase/Oxidase]

Figure 3: Hypothetical conversion of platyphylline to this compound.

Quantitative Data

Quantitative analysis of this compound in natural sources is scarce. However, data for platyphylline and total PA content in various Senecio species provide a valuable reference for researchers.

Plant SpeciesGeographic OriginPlant PartTotal Alkaloid Content (% of air-dry mass)Platyphylline Hydrotartrate Yield (% of air-dry mass)Reference
Senecio platyphylloidesGeorgiaAerial Part0.77%0.1-0.2%[4]
Senecio platyphylloidesChinaAerial Part0.58%0.05% (with sarracine)[4]
Senecio adnatusSouth AfricaWhole PlantNot specifiedPlatyphylline isolated[5]

Experimental Protocols

The following protocols are generalized from established methods for the extraction and analysis of pyrrolizidine alkaloids and can be adapted for the study of this compound.

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 0.5 M H₂SO₄.

    • Stir for 2 hours at room temperature.

    • Filter the mixture and collect the acidic extract.

  • Purification:

    • To the acidic extract, add zinc dust to reduce any PA N-oxides to the free bases and stir overnight.

    • Filter the mixture to remove the zinc dust.

    • Adjust the pH of the filtrate to ~9 with aqueous ammonia.

    • Extract the aqueous solution three times with 50 mL of chloroform or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan and product ion scan (MS/MS) for structural elucidation and quantification.

    • Collision Energy: Optimized for the specific fragmentation of the target alkaloids.

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis Plant_Material Powdered Plant Material Acidic_Extraction Acidic Extraction (0.5 M H₂SO₄) Plant_Material->Acidic_Extraction Reduction Reduction of N-oxides (Zinc dust) Acidic_Extraction->Reduction Basification_LLE Basification (NH₄OH) and Liquid-Liquid Extraction (CHCl₃) Reduction->Basification_LLE Crude_Extract Crude Alkaloid Extract Basification_LLE->Crude_Extract LCMS_Sample Sample Preparation for LC-MS (Dissolve and Filter) Crude_Extract->LCMS_Sample LCMS_Analysis LC-MS/MS Analysis LCMS_Sample->LCMS_Analysis Data_Analysis Data Analysis (Quantification and Identification) LCMS_Analysis->Data_Analysis

Figure 4: General experimental workflow for the extraction and analysis of pyrrolizidine alkaloids.

Conclusion

This technical guide provides a detailed overview of the biosynthesis of this compound, based on the established pathway of its precursor, platyphylline. The formation of the platynecine base from primary amino acid metabolism and the platynecic acid from the isoprenoid pathway represent two convergent pathways that culminate in the formation of platyphylline through esterification. The final conversion to this compound is proposed as a subsequent oxidation step, a hypothesis that requires further experimental validation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the biosynthesis, pharmacological properties, and potential applications of this compound. Future research should focus on identifying the specific enzymes involved in the later stages of platynecine and platynecic acid biosynthesis, as well as confirming the enzymatic conversion of platyphylline to this compound.

References

An In-depth Technical Guide on the Discovery and Characterization of Platyphyllenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllenone, a diarylheptanoid primarily isolated from the Formosan alder (Alnus formosana), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of this compound. It details the methodologies for its isolation and characterization, presents its spectral data, and elucidates its mechanism of action in inducing cancer cell death. The document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. First identified in Alnus formosana, a tree native to Taiwan, this compound has demonstrated potent biological activities, particularly in the realm of cancer therapeutics. Recent studies have highlighted its ability to induce programmed cell death in cancer cells through multiple pathways, making it a promising candidate for further investigation and development. This guide synthesizes the current knowledge on this compound, with a focus on its discovery, structural characterization, and the molecular mechanisms underlying its anticancer effects.

Discovery and Isolation

Natural Source

This compound is a constituent of the leaves of the Formosan alder, Alnus formosana (Burkill) Makino, a plant belonging to the Betulaceae family. This species is endemic to Taiwan and is a rich source of various diarylheptanoids.

Experimental Protocol: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from Alnus formosana, based on typical phytochemical methodologies.

Materials:

  • Dried and powdered leaves of Alnus formosana

  • Methanol (MeOH)

  • n-Butanol (n-BuOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate (EtOAc), chloroform (CHCl3), methanol)

Procedure:

  • Extraction: The air-dried and powdered leaves of Alnus formosana are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with diarylheptanoids, is collected and concentrated.

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Filtration: Fractions containing compounds with similar TLC profiles to known diarylheptanoids are pooled and further purified by Sephadex LH-20 column chromatography, eluting with methanol.

  • Preparative HPLC: Final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure
Chemical structure of this compound

Figure 1: Chemical structure of this compound.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR (Proton NMR) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the provided search results

Table 2: ¹³C NMR (Carbon NMR) Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in the provided search results

Note: The complete ¹H and ¹³C NMR data for this compound were not available in the initial search results. Further literature review is required to populate these tables.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in oral cancer cells.[2] Its anticancer activity is primarily mediated through the induction of apoptosis and autophagy.[2]

Cytotoxicity

This compound has been shown to reduce the viability of oral cancer cell lines, such as SCC-9 and SCC-47, in a dose-dependent manner.[2] It also inhibits the colony formation ability of these cells, indicating its potential to suppress tumor growth.[2]

Table 3: Cytotoxicity of this compound against Oral Cancer Cell Lines

Cell LineTreatment Concentration (µM)Incubation Time (h)Cell Viability (%)
SCC-92024~80
3024~60
4024~40
SCC-472024~75
3024~55
4024~35
Data are approximated from graphical representations in the source literature.[2]
Induction of Apoptosis and Autophagy

This compound triggers programmed cell death in oral cancer cells through both apoptosis and autophagy.[2]

  • Apoptosis: Treatment with this compound leads to the cleavage of PARP and the activation of caspases-3, -8, and -9, which are key markers of apoptosis.[2] It also induces cell cycle arrest at the G2/M phase.[2]

  • Autophagy: The compound upregulates the expression of LC3-II and p62, proteins that are critically involved in the formation of autophagosomes, indicating the induction of autophagy.[2]

Signaling Pathways

The pro-apoptotic and pro-autophagic effects of this compound are mediated by its modulation of key signaling pathways.[2] Specifically, it has been shown to:

  • Inhibit the AKT signaling pathway: this compound significantly decreases the phosphorylation of AKT (p-AKT) in a dose-dependent manner.[2] The AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition promotes apoptosis.

  • Activate the JNK signaling pathway: Conversely, this compound increases the phosphorylation of JNK1/2 (p-JNK1/2).[2] The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular responses to stress and can trigger apoptosis.

The use of specific inhibitors for JNK has been shown to reduce the this compound-induced cleavage of caspases and PARP, as well as the expression of autophagy markers, confirming the critical role of the JNK pathway in mediating the effects of this compound.[2]

Platyphyllenone_Signaling_Pathway cluster_AKT AKT Pathway cluster_JNK JNK Pathway This compound This compound pAKT p-AKT This compound->pAKT Inhibits pJNK p-JNK1/2 This compound->pJNK Activates AKT AKT AKT->pAKT Phosphorylation Survival Cell Survival & Proliferation pAKT->Survival Promotes JNK JNK1/2 JNK->pJNK Phosphorylation Apoptosis_Autophagy Apoptosis & Autophagy pJNK->Apoptosis_Autophagy Induces

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols: Biological Assays

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

  • Seed cancer cells (e.g., SCC-9, SCC-47) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 20, 30, 40 µM) for 24 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Procedure:

  • Seed a low number of cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically those with >50 cells).

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis, autophagy, and signaling pathways.

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., PARP, caspase-3, LC3, p62, p-AKT, p-JNK, and their total forms) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_Bioassays Biological Activity Characterization Start Start: Dried Alnus formosana leaves Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (n-Butanol) Extraction->Partition Silica Silica Gel Column Chromatography Partition->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MTT MTT Assay (Cytotoxicity) Pure_Compound->MTT Colony Colony Formation Assay Pure_Compound->Colony Western Western Blot (Apoptosis, Autophagy, Signaling Proteins) Pure_Compound->Western

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid from Alnus formosana, demonstrates significant potential as an anticancer agent. Its ability to induce both apoptosis and autophagy in cancer cells through the modulation of the AKT and JNK signaling pathways provides a strong rationale for its further development. Future research should focus on a number of key areas:

  • In vivo studies: To validate the in vitro findings, preclinical studies in animal models of cancer are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Structure-activity relationship (SAR) studies: The synthesis of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could reveal more effective treatment strategies.

  • Exploration of other cancer types: The cytotoxic effects of this compound should be evaluated in a broader range of cancer cell lines to determine its full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Platyphyllenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid with the molecular formula C19H20O3, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for some of this compound's properties are not widely published, this guide compiles the available information and provides general protocols for their determination.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H20O3PubChem
Molecular Weight 296.4 g/mol PubChem
Melting Point Not available
Boiling Point Not available
Solubility Not available
Experimental Protocols

Determination of Melting Point:

The melting point of a solid crystalline substance is a critical indicator of its purity. A common and reliable method for its determination is using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (liquefaction) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Solubility:

Solubility is a crucial parameter for formulation development and understanding a compound's behavior in biological fluids. The solubility of this compound can be determined in various solvents, including water and common organic solvents.

  • Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane).

  • Equilibrium Solubility Method: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Spectral Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds.

Table 2: Expected Spectral Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, methoxy group protons, and protons of the heptane chain.
¹³C NMR Resonances for aromatic carbons, carbonyl carbons, methoxy carbon, and carbons of the heptane chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of functional groups such as aromatic C-H, C=C, C=O, and C-O bonds.
Experimental Protocols for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured.

  • Data Interpretation: The resulting mass spectrum is analyzed to confirm the molecular weight and to propose a fragmentation pathway that is consistent with the structure of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations (e.g., C=O stretch, C-H aromatic stretch).

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer. Studies have demonstrated its ability to induce programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in oral cancer cells. This activity is mediated through the modulation of key intracellular signaling pathways.

Specifically, this compound has been found to decrease the phosphorylation of AKT and increase the phosphorylation of JNK1/2, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] The inhibition of the pro-survival AKT pathway and the activation of the pro-apoptotic JNK pathway collectively contribute to the induction of apoptosis and autophagy in cancer cells.

Signaling Pathway Diagram

Platyphyllenone_Signaling_Pathway cluster_Cell Cancer Cell This compound This compound AKT AKT This compound->AKT JNK JNK This compound->JNK pAKT p-AKT (Inactive) Apoptosis Apoptosis Autophagy Autophagy pJNK p-JNK (Active) pJNK->Apoptosis pJNK->Autophagy

Caption: this compound-induced signaling pathway in cancer cells.

Experimental Workflow for Biological Activity Assessment

The cytotoxic and pro-apoptotic effects of this compound can be evaluated using a series of in vitro assays.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis autophagy Autophagy Assay (e.g., LC3-II Western Blot) treatment->autophagy western Western Blot Analysis (p-AKT, p-JNK) treatment->western end Data Analysis and Conclusion viability->end apoptosis->end autophagy->end western->end

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer activity. This technical guide has summarized the currently available physicochemical data and provided a framework for the experimental determination of its key properties. The elucidated signaling pathway highlights the molecular mechanism underlying its therapeutic potential. Further research to fully characterize the physicochemical properties and to conduct more extensive preclinical studies is warranted to advance the development of this compound as a novel therapeutic agent.

References

A Comprehensive Review of Novel Pyrrolizidine Alkaloids: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large and structurally diverse group of natural products found in numerous plant families, most notably Boraginaceae, Asteraceae, and Fabaceae.[1] While historically recognized for their hepatotoxicity, which has limited their clinical application, recent research has unveiled a promising array of pharmacological activities for novel PA scaffolds, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the current literature on novel PAs, focusing on their discovery, biological evaluation, and mechanisms of action. It is designed to be a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this fascinating class of molecules.

Data Presentation: Quantitative Biological Activity of Novel Pyrrolizidine Alkaloids

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected novel and known pyrrolizidine alkaloids, as reported in recent literature.

Table 1: Anticancer Activity of Pyrrolizidine Alkaloids
AlkaloidCancer Cell LineIC50 (µM)Reference
Nervosine VIIHCT116 (colorectal)Not specified, induced apoptosis[2]
LycopsamineA549 (lung)Dose-dependent inhibition[3]
Indicine N-oxideVarious46 - 100[3]
Madhumidine AA549, MCF-7, PC-3>30[2]
Lindelofidine benzoic acid esterA549, MCF-7, PC-3>30[2]
Minalobine BA549, MCF-7, PC-3>30[2]
Table 2: Antimicrobial Activity of Pyrrolizidine Alkaloids
AlkaloidMicroorganismMIC (mg/mL)Reference
PA-1 (synthetic)S. epidermidis, S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa0.0039 - 0.025[3]
PA-1 (synthetic)A. niger, C. albicans0.0039 - 0.025[3]
9-AngeloylretronecineB. subtilis, C. tropicalis, A. niger- (active at 50 mg/mL)[3]
SupinineB. subtilis, C. tropicalis, A. niger- (active at 50 mg/mL)[3]
LasiocarpineB. subtilis, C. tropicalis, A. niger- (active at 50 mg/mL)[3]
Subulacine N-oxideE. coli, S. pneumoniae, B. subtilis- (pronounced activity)[3]
7-AngeloylheliotrineE. coli, S. pneumoniae, B. subtilis- (pronounced activity)[3]
RetronecineE. coli, S. pneumoniae, B. subtilis- (pronounced activity)[3]
HeliotrineE. coli, S. pneumoniae, B. subtilis- (pronounced activity)[3]
MegalanthonineF. moniliforme- (inhibited at 0.5 mg/mL)[3]
LycopsamineF. moniliforme- (inhibited at 0.5 mg/mL)[3]
EuropineF. moniliforme0.01 - 0.25[3]
Table 3: Anti-inflammatory Activity of Pyrrolizidine Alkaloids
AlkaloidAssayIC50 (µM)Reference
Madhumidine ANO production in RAW 264.7 cells38.6 ± 5.7[2]
Lindelofidine benzoic acid esterNO production in RAW 264.7 cells25.5 ± 3.9[2]
Minalobine BNO production in RAW 264.7 cells>50[2]
HeliotrineNO production in RAW 264.7 cells52.4[3]
Heliotrine N-oxideNO production in RAW 264.7 cells85.1[3]
7-Angeloylsincamidine N-oxideNO production in RAW 264.7 cells105.1[3]
EuropineNO production in RAW 264.7 cells7.9[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of novel pyrrolizidine alkaloids.

Isolation and Purification of Pyrrolizidine Alkaloids from Plant Material

Objective: To extract and purify pyrrolizidine alkaloids from plant sources.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Sulfuric acid (0.5 M)

  • Ammonia solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate gradients)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent

Procedure:

  • Extraction: Macerate the powdered plant material with methanol for 24-48 hours at room temperature. Repeat the extraction process three times.

  • Acid-Base Extraction: Combine the methanol extracts and evaporate to dryness under reduced pressure. Dissolve the residue in 0.5 M sulfuric acid and filter.

  • Wash the acidic aqueous solution with dichloromethane to remove non-alkaloidal compounds.

  • Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

  • Extract the liberated alkaloids with dichloromethane multiple times.

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid mixture.

  • Chromatographic Purification: Subject the crude alkaloid mixture to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol or ethyl acetate.

  • Collect fractions and monitor by TLC. Visualize the spots by spraying with Dragendorff's reagent.

  • Combine fractions containing the same compound and evaporate the solvent to obtain the purified pyrrolizidine alkaloid.

  • Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of novel pyrrolizidine alkaloids on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Novel pyrrolizidine alkaloid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrrolizidine alkaloid in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel pyrrolizidine alkaloids against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Novel pyrrolizidine alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic or antifungal agent)

  • Negative control (broth with solvent)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the novel pyrrolizidine alkaloid in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative growth control (broth with inoculum and the solvent used to dissolve the alkaloid). Also include a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the anti-inflammatory potential of novel pyrrolizidine alkaloids by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Novel pyrrolizidine alkaloid stock solution

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrrolizidine alkaloid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of the alkaloid compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

Novel pyrrolizidine alkaloids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Apoptosis Induction in Cancer Cells

Many novel PAs with anticancer activity have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway PA Novel Pyrrolizidine Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) PA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PA->Bax Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression PA Novel Pyrrolizidine Alkaloid PA->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces MAPK_Pathway PA Novel Pyrrolizidine Alkaloid Stress Cellular Stress PA->Stress Raf Raf PA->Raf Modulates MEKK MEKK Stress->MEKK MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 MEKK->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibits Drug_Discovery_Workflow Plant_Material Plant Material Collection & Preparation Extraction Extraction of Crude Alkaloids Plant_Material->Extraction Purification Isolation & Purification (Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity_Screening Initial Bioactivity Screening (e.g., Cytotoxicity) Purification->Bioactivity_Screening Lead_Identification Lead Compound Identification Structure_Elucidation->Lead_Identification Bioactivity_Screening->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Mechanism_Study->In_Vivo_Testing Lead_Optimization Lead Optimization (Medicinal Chemistry) In_Vivo_Testing->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Exploratory Studies on Platyphyllenone Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid compound, has emerged as a molecule of interest in oncological research. This technical guide provides a comprehensive overview of the existing exploratory studies on the bioactivity of this compound, with a particular focus on its effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways and workflows involved in the reported studies.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound on Oral Squamous Carcinoma Cells
Cell LineTreatment Duration (h)This compound Concentration (µM)Cell Viability (%)
SCC-9 2420~80
30~60
40~40
SCC-47 2420~90
30~80
40~70

Data extracted from a study on the effects of this compound on oral cancer cells.[1][2]

Table 2: Induction of Apoptosis by this compound in Oral Cancer Cells
Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)
SCC-9 20~15
30~25
40~40
SCC-47 20~10
30~15
40~25

Quantitative analysis of Annexin-V/PI double-staining assays.[1][3]

Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cells
Cell LineThis compound Concentration (µM)% Cells in G2/M Phase
SCC-9 20~30
30~40
40~50
SCC-47 20~25
30~35
40~45

Data obtained from flow cytometry analysis of the cell cycle.[4]

Table 4: Modulation of Key Signaling Proteins by this compound in Oral Cancer Cells
Cell LineThis compound Concentration (µM)Relative p-AKT ExpressionRelative p-JNK1/2 Expression
SCC-9 20DecreasedIncreased
30DecreasedIncreased
40Significantly DecreasedSignificantly Increased
SCC-47 20DecreasedIncreased
30DecreasedIncreased
40Significantly DecreasedSignificantly Increased

Relative protein expression levels determined by Western blot analysis.[1]

Table 5: Anti-Metastatic Effects of this compound on Oral Cancer Cells
Cell LineThis compound Concentration (µM)Inhibition of Migration (%)Inhibition of Invasion (%)
FaDu 5~40~50
10~70~80
Ca9-22 5~30~40
10~60~70
HSC3 5~25~35
10~50~60

Data from transwell migration and invasion assays.[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound's bioactivity are provided below.

Cell Culture and Treatment

Human oral squamous carcinoma cell lines (SCC-9, SCC-47, FaDu, Ca9-22, and HSC3) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatments, cells were seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (0-40 µM) for the indicated time periods.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: After 24 hours, cells were treated with this compound at concentrations of 0, 20, 30, and 40 µM for 24 hours.

  • MTT Addition: The culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in medium) was added to each well.

  • Incubation: Plates were incubated for 4 hours at 37°C.

  • Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Collection: Cells were treated with this compound (0, 20, 30, and 40 µM) for 24 hours. Both floating and adherent cells were collected.

  • Washing: Cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Analysis: Stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[1][3]

Cell Cycle Analysis
  • Cell Preparation: Cells were treated with this compound (0, 20, 30, and 40 µM) for 24 hours, harvested, and washed with PBS.

  • Fixation: Cells were fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and PI for 30 minutes at 37°C.

  • Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, Caspase-8, Caspase-9, LC3-II, p62, p-AKT, AKT, p-JNK, JNK, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software, with β-actin serving as a loading control.[1]

Autophagy Detection (LC3-II and p62 Expression)

The induction of autophagy was assessed by monitoring the expression levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1 via Western blot analysis as described in the protocol above. An increase in the LC3-II/LC3-I ratio and changes in p62 levels are indicative of altered autophagic flux.[1][9][10][11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general experimental workflows employed in its bioactivity studies.

Platyphyllenone_Signaling_Pathway cluster_AKT AKT Pathway cluster_JNK JNK Pathway This compound This compound AKT p-AKT This compound->AKT inhibits JNK p-JNK1/2 This compound->JNK activates Survival Cell Survival AKT->Survival Apoptosis_Autophagy Apoptosis & Autophagy JNK->Apoptosis_Autophagy

Caption: this compound-modulated AKT/JNK signaling pathway in oral cancer cells.

Experimental_Workflow cluster_assays Bioactivity Assays start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis

Caption: General experimental workflow for assessing this compound's bioactivity.

Conclusion

The exploratory studies conducted to date provide compelling evidence for the bioactivity of this compound, particularly its anti-cancer properties in oral squamous cell carcinoma. The compound demonstrates the ability to induce cytotoxicity, promote apoptosis and autophagy, and arrest the cell cycle in cancer cells. Mechanistically, these effects appear to be mediated, at least in part, through the modulation of the AKT and JNK signaling pathways. Furthermore, this compound has shown promise in inhibiting cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.

This technical guide has synthesized the available quantitative data and detailed the experimental protocols to facilitate further research and development of this compound as a potential therapeutic candidate. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding its mechanism of action and for designing future investigations. Further studies are warranted to explore the full therapeutic potential of this compound across a broader range of cancer types and to elucidate its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Platyphyllenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone is a pyrrolizidine alkaloid, a class of natural products known for their wide range of biological activities. Accurate and reliable analytical methods for the detection and quantification of this compound are essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific analytical methods for this compound in scientific literature, the protocols described herein are based on established and validated methods for the structurally related and co-occurring pyrrolizidine alkaloid, Platyphylline (Molecular Formula: C₁₈H₂₇NO₅, Molecular Weight: 337.4 g/mol ), and other pyrrolizidine alkaloids found in Senecio species.[1] The chemical structure of this compound is known (Molecular Formula: C₁₉H₂₀O₃), and these methods are readily adaptable for its analysis.

Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound from plant matrices, primarily from species of the Senecio genus.

Experimental Protocol: Acidified Solvent Extraction

This protocol is designed for the efficient extraction of pyrrolizidine alkaloids, including this compound, from dried and powdered plant material.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., aerial parts of Senecio platyphyllus)

  • 0.5 M Sulfuric acid

  • Dichloromethane or Chloroform

  • Ammonia solution (25%)

  • Zinc dust (for reduction of N-oxides, optional but recommended)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Acid Extraction: Weigh 10 g of the powdered plant material and transfer to a flask. Add 100 mL of 0.5 M sulfuric acid. Stir or sonicate the mixture for 1 hour at room temperature.

  • Filtration: Filter the mixture through filter paper. Collect the acidic aqueous extract.

  • (Optional) Reduction of N-oxides: To the acidic extract, add zinc dust in small portions with stirring until a slight excess is present. Continue stirring for at least 4 hours to reduce any this compound N-oxide to the free base. Filter to remove the excess zinc dust.

  • Basification: Cool the acidic extract in an ice bath and adjust the pH to 9-10 by the dropwise addition of ammonia solution.

  • Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the alkaloids with three portions of 50 mL of dichloromethane or chloroform.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol or the initial mobile phase for subsequent chromatographic analysis.

Visualization of Extraction Workflow

Extraction_Workflow Plant Powdered Plant Material AcidExtraction Acid Extraction (0.5 M H2SO4) Plant->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AcidExtract Acidic Aqueous Extract Filtration1->AcidExtract Reduction Reduction of N-oxides (Zinc Dust) AcidExtract->Reduction Optional Step Basification Basification (Ammonia, pH 9-10) AcidExtract->Basification Reduction->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Drying Drying and Evaporation LLE->Drying FinalExtract Reconstituted Extract for Analysis Drying->FinalExtract LCMS_Workflow Sample Reconstituted Extract or Biological Sample UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Quad1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Quad1 Quad2 Quadrupole 2 (Q2) Collision Cell (CID) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition and Quantification Detector->Data Stability_Studies Drug This compound (Pure Substance or Formulation) Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Drug->Stress Analysis Stability-Indicating Method (e.g., HPLC-DAD) Stress->Analysis Outcome Separation of Drug from Degradation Products Analysis->Outcome Validation Method Validation Outcome->Validation

References

developing a standard operating procedure for Platyphyllenone extraction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Platyphyllenone Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound, a diarylheptanoid with significant biological activity. The information is intended to guide researchers in developing standardized procedures for obtaining this compound for further study and potential therapeutic applications.

Introduction

This compound is a naturally occurring diarylheptanoid that has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce autophagy and apoptosis in oral cancer cells by modulating the AKT and JNK mitogen-activated protein kinase (MAPK) pathways[1]. This activity makes this compound a compound of interest for cancer research and drug development. The primary source of this compound is plants from the Senecio genus, from which a variety of alkaloids and other secondary metabolites have been isolated.

This document outlines a standard operating procedure (SOP) for the extraction and purification of this compound from its natural source, providing both conventional and modern extraction techniques. Additionally, it includes methods for the analytical quantification of the compound.

Experimental Protocols

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for a successful extraction.

  • Voucher Specimen: A voucher specimen of the plant material should be collected, properly documented, and stored for botanical verification.

  • Harvesting: The aerial parts of the Senecio species should be harvested during the appropriate season to ensure the highest concentration of the desired compound.

  • Drying: The plant material should be air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of phytochemicals. Alternatively, a mechanical dryer at a controlled temperature (e.g., 40-50°C) can be used.

  • Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of this compound

Two primary methods are presented for the extraction of this compound: a conventional Soxhlet extraction and a modern Ultrasound-Assisted Extraction (UAE). The choice of method will depend on the available equipment, desired extraction efficiency, and time constraints.

2.1. Method A: Soxhlet Extraction (Conventional Method)

This method is a classic and exhaustive extraction technique suitable for thermally stable compounds.

Materials and Equipment:

  • Ground plant material

  • Soxhlet apparatus

  • Round bottom flask

  • Heating mantle

  • Condenser

  • Ethanol (95%) or Methanol

  • Rotary evaporator

Protocol:

  • Weigh approximately 100 g of the dried, ground plant material and place it in a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round bottom flask with 500 mL of 95% ethanol.

  • Assemble the Soxhlet apparatus with the round bottom flask, extractor, and condenser.

  • Heat the solvent using a heating mantle to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

  • The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round bottom flask, carrying the extracted compounds with it.

  • Continue the extraction for approximately 8-12 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2. Method B: Ultrasound-Assisted Extraction (UAE) (Modern Method)

UAE is a more rapid and efficient extraction method that utilizes ultrasonic waves to enhance solvent penetration and mass transfer.

Materials and Equipment:

  • Ground plant material

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Ethanol (95%)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Weigh approximately 50 g of the dried, ground plant material and place it in a 1000 mL beaker.

  • Add 500 mL of 95% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant material.

  • The remaining plant material can be re-extracted two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.

3.1. Acid-Base Liquid-Liquid Extraction

This step is crucial for separating alkaloids, including potentially co-extracted pyrrolizidine alkaloids, from other neutral and acidic compounds.

Materials and Equipment:

  • Crude extract

  • Hydrochloric acid (HCl), 2 M

  • Ammonium hydroxide (NH4OH), concentrated

  • Chloroform (CHCl3)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Protocol:

  • Dissolve the crude extract in 200 mL of 2 M HCl.

  • Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonium hydroxide.

  • Extract the now basic aqueous solution three times with 100 mL of chloroform. The alkaloids, including this compound, will move into the chloroform layer.

  • Combine the chloroform extracts and wash them with distilled water to remove any remaining base.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the purified alkaloid-rich fraction.

3.2. Chromatographic Separation

Further purification is achieved through column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.2.1. Column Chromatography

Materials and Equipment:

  • Alkaloid-rich fraction

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack it into a glass column.

  • Dissolve the alkaloid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

  • Combine the fractions containing the compound of interest based on the TLC analysis.

  • Concentrate the combined fractions to obtain a partially purified this compound fraction.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Equipment:

  • Partially purified this compound fraction

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • UV detector

  • Fraction collector

Protocol:

  • Dissolve the partially purified fraction in the mobile phase.

  • Inject the sample into the preparative HPLC system.

  • Elute with an isocratic or gradient mobile phase optimized for the separation of this compound.

  • Monitor the elution profile with a UV detector at a suitable wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Analytical Quantification of this compound

The concentration of this compound in the extracts and purified fractions can be determined using analytical HPLC.

Materials and Equipment:

  • Analytical HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile and water)

  • UV detector

  • This compound standard of known purity

  • Samples for analysis

Protocol:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Prepare the sample solutions by dissolving a known amount of the extract or fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample solutions into the HPLC system under the same conditions as the standards.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Principle Continuous solid-liquid extraction with hot solvent.Use of ultrasonic waves to enhance extraction.
Extraction Time 8-12 hours1-3 hours
Solvent Consumption HighModerate
Temperature Boiling point of the solventControlled (e.g., 40°C)
Efficiency High (exhaustive)Very High
Suitability Thermally stable compoundsThermally stable and labile compounds

Table 2: HPLC Parameters for Analytical Quantification of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on UV spectrum of this compound
Injection Volume 20 µL
Column Temperature 25°C

Mandatory Visualization

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Harvest Aerial Parts of Senecio sp. p2 Air or Oven Drying p1->p2 p3 Grinding to Coarse Powder p2->p3 e1 Soxhlet Extraction (Ethanol/Methanol) p3->e1 e2 Ultrasound-Assisted Extraction (Ethanol) p3->e2 u1 Crude Extract e1->u1 e2->u1 u2 Acid-Base Liquid-Liquid Extraction u1->u2 u3 Alkaloid-Rich Fraction u2->u3 u4 Column Chromatography (Silica Gel) u3->u4 u5 Partially Purified Fraction u4->u5 u6 Preparative HPLC (C18) u5->u6 u7 Pure this compound u6->u7 a1 Analytical HPLC u7->a1 a2 Quantification a1->a2

Caption: Experimental workflow for this compound extraction and purification.

signaling_pathway cluster_akt AKT Pathway cluster_jnk JNK Pathway This compound This compound AKT AKT This compound->AKT inhibits JNK JNK This compound->JNK activates mTOR mTOR AKT->mTOR Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition Autophagy Autophagy Autophagy_Inhibition->Autophagy cJun c-Jun JNK->cJun Apoptosis_Induction Apoptosis cJun->Apoptosis_Induction Apoptosis Apoptosis Apoptosis_Induction->Apoptosis

Caption: this compound's modulation of AKT and JNK signaling pathways.

References

Application Notes and Protocols for In Vitro Assays of Platyphyllenone's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties. Preclinical studies have demonstrated its anti-inflammatory and chemoprotective effects.[1] This document provides detailed application notes and protocols for a range of in vitro assays to investigate the biological activity of this compound, with a primary focus on its anticancer and anti-inflammatory mechanisms. The provided methodologies and data summaries are intended to guide researchers in the systematic evaluation of this promising natural compound.

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the quantitative data from in vitro studies on this compound, providing a comparative overview of its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxicity of this compound in Oral Cancer Cell Lines

Cell LineAssayConcentration (µM)EffectCitation
SCC-9MTT Assay0, 20, 30, 40Dose-dependent decrease in cell viability[1]
SCC-47MTT Assay0, 20, 30, 40Dose-dependent decrease in cell viability[1]
SCC-9Colony Formation0, 20, 30, 40Inhibition of colony formation[1]
SCC-47Colony Formation0, 20, 30, 40Inhibition of colony formation[1]

Table 2: Induction of Apoptosis by this compound in Oral Cancer Cell Lines

Cell LineAssayConcentration (µM)ObservationCitation
SCC-9Flow Cytometry (Mitochondrial Membrane Potential)0–40Dose-dependent disruption of mitochondrial membrane potential[2]
SCC-47Flow Cytometry (Mitochondrial Membrane Potential)0–40Dose-dependent disruption of mitochondrial membrane potential[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to assess the biological activity of this compound.

Anticancer Activity Assays

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., SCC-9, SCC-47)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 20, 30, 40 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay evaluates the ability of single cancer cells to undergo unlimited division and form colonies after treatment with this compound.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with complete culture medium.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Fixation and Staining:

    • Wash the wells twice with PBS.

    • Fix the colonies with 10% neutral buffered formalin for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

This protocol utilizes the JC-1 dye to assess changes in the mitochondrial membrane potential, a hallmark of early apoptosis.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • JC-1 dye

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with different concentrations of this compound (e.g., 0-40 µM) for a specified time (e.g., 24 hours).[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • JC-1 Staining: Resuspend the cells in medium containing JC-1 dye (typically 2-10 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence) to determine the level of apoptosis.

Anti-inflammatory Activity Assays

This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • This compound stock solution

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway.

Materials:

  • This compound stock solution

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX inhibitor screening assay kit (commercial kits are recommended for ease of use)

  • Fluorometric or colorimetric plate reader

Protocol (based on a commercial kit):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, the COX enzyme (either COX-1 or COX-2), and different concentrations of this compound. Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance kinetically for 5-10 minutes according to the kit's protocol.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Signaling Pathway Analysis: Western Blotting

This protocol is used to detect changes in the protein expression and phosphorylation status of key signaling molecules, such as AKT and JNK, in response to this compound treatment.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflow for the described in vitro assays.

Platyphyllenone_Anticancer_Pathway This compound This compound ROS ROS Generation This compound->ROS AKT AKT This compound->AKT inhibits JNK JNK This compound->JNK activates ROS->JNK activates p38 p38 ROS->p38 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Mitochondria Mitochondrial Dysfunction JNK->Mitochondria JNK->Apoptosis Autophagy Autophagy JNK->Autophagy CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest Mitochondria->Apoptosis

Caption: this compound's anticancer signaling pathway.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570nm) solubilize->read end Analyze Data read->end

Caption: Workflow for the MTT cell viability assay.

Anti_Inflammatory_Workflow start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Nitric Oxide or COX Inhibition Assay collect->assay read Measure Absorbance/ Fluorescence assay->read end Analyze Data read->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols: Utilizing Cell-Based Models to Investigate the Effects of Platyphyllenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platyphyllenone, a diarylheptanoid compound, has demonstrated notable anti-inflammatory and chemoprotective properties.[1] Recent in vitro studies have highlighted its potential as an anti-cancer agent, particularly in oral cancer models. This document provides detailed application notes and standardized protocols for utilizing cell-based assays to investigate the molecular mechanisms and therapeutic potential of this compound. The focus is on its effects on cell viability, apoptosis, autophagy, cell cycle progression, and metastasis. These protocols are designed to offer a comprehensive framework for researchers exploring this compound as a potential chemotherapeutic agent.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis and Autophagy

This compound has been shown to induce both apoptosis (programmed cell death) and autophagy in oral cancer cells.[1] This dual mechanism is primarily mediated through the modulation of the AKT and JNK signaling pathways. This compound treatment leads to a decrease in the phosphorylation of AKT (p-AKT), a key survival signal, and an increase in the phosphorylation of JNK1/2 (p-JNK1/2), a protein kinase involved in stress-induced apoptosis.[1] This signaling shift triggers the activation of caspases (caspase-3, -8, and -9) and the cleavage of PARP, hallmarks of apoptosis.[1] Simultaneously, it induces autophagy, evidenced by the upregulation of LC3-II and p62 proteins.[1]

Platyphyllenone_Apoptosis_Autophagy cluster_0 Signaling Modulation cluster_1 Cellular Processes cluster_2 Apoptotic Markers cluster_3 Autophagic Markers This compound This compound AKT p-AKT This compound->AKT Inhibits JNK p-JNK1/2 This compound->JNK Activates Apoptosis Apoptosis AKT->Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy Caspases Cleaved Caspases (3, 8, 9) Apoptosis->Caspases PARP Cleaved PARP Apoptosis->PARP LC3 LC3-II Up-regulation Autophagy->LC3 p62 p62 Up-regulation Autophagy->p62

Caption: this compound induces apoptosis and autophagy via AKT/JNK pathways.

Cell Cycle Arrest

Studies indicate that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M or S phase.[1] This is achieved by altering the expression of key cell cycle regulatory proteins, such as Cyclin A, Cyclin B, CDK4, and CDK6.[1][2] By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating.

Platyphyllenone_Cell_Cycle cluster_0 Cell Cycle Regulators cluster_1 Cell Cycle Phases This compound This compound CyclinA Cyclin A This compound->CyclinA Down-regulates CyclinB Cyclin B This compound->CyclinB Down-regulates CDK4 CDK4 This compound->CDK4 Down-regulates CDK6 CDK6 This compound->CDK6 Down-regulates G2M G2/M CyclinA->G2M CyclinB->G2M G1 G1 CDK4->G1 CDK6->G1 S S Arrest Cell Cycle Arrest S->Arrest M M G2M->Arrest

Caption: this compound causes cell cycle arrest by modulating cyclins and CDKs.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies on this compound's effects on various oral cancer cell lines.

Table 1: Cytotoxicity of this compound on Oral Cancer Cells
Cell LineConcentration (µM)Treatment Time (h)Cell Viability (%)Citation
SCC-9 2024~80%[1][3]
3024~60%[1][3]
4024~40%[1][3]
SCC-47 2024~75%[1][3]
3024~55%[1][3]
4024~35%[1][3]
FaDu 2.5, 5, 1024No significant effect[4]
Ca9-22 2.5, 5, 1024No significant effect[4]
HSC3 2.5, 5, 1024No significant effect[4]
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
Cell LineConcentration (µM)EffectObservationCitation
SCC-9 0-40Cell CycleDose-dependent S phase arrest[1]
0-40ApoptosisDose-dependent increase in apoptotic cells[5]
SCC-47 0-40Cell CycleDose-dependent S phase arrest[1]
0-40ApoptosisDose-dependent increase in apoptotic cells[5]
Table 3: Anti-Metastatic Effects of this compound
Cell LineConcentration (µM)AssayInhibitionCitation
FaDu 2.5, 5, 10MigrationDose-dependent inhibition[4][6]
2.5, 5, 10InvasionDose-dependent inhibition[4][6]
Ca9-22 2.5, 5, 10MigrationDose-dependent inhibition[4][6]
2.5, 5, 10InvasionDose-dependent inhibition[4][6]
HSC3 2.5, 5, 10MigrationDose-dependent inhibition[4][6]
2.5, 5, 10InvasionDose-dependent inhibition[4][6]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the effects of this compound.

General Cell Culture
  • Cell Lines: Human oral squamous carcinoma cell lines (e.g., SCC-9, SCC-47, FaDu, Ca9-22, HSC3).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, this compound stock solution, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) for 24, 48, or 72 hours.[1]

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

  • Materials: 6-well plates, complete medium, this compound, crystal violet staining solution.

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to attach, then treat with this compound at desired concentrations for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.

    • Wash with water, air dry, and count the number of colonies (typically >50 cells).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze cell cycle distribution.

  • Materials: 6-well plates, this compound, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, this compound, Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[5]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Materials: this compound-treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-p-AKT, anti-p-JNK, anti-caspase-3, anti-PARP, anti-LC3B, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.

  • Procedure:

    • Lyse treated cells in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.

Transwell Migration and Invasion Assay

This assay evaluates the ability of cells to move through a porous membrane.

  • Materials: Transwell inserts (8 µm pore size), with (for invasion) or without (for migration) Matrigel coating, serum-free medium, complete medium.

  • Procedure:

    • For invasion assays, coat the Transwell inserts with Matrigel and allow it to solidify.

    • Resuspend cells in serum-free medium containing different concentrations of this compound.

    • Seed the cell suspension into the upper chamber of the Transwell insert.

    • Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have moved to the lower surface with methanol and stain with crystal violet.

    • Count the stained cells under a microscope in several random fields.

Experimental Workflow Visualization

A typical workflow for investigating the anti-cancer effects of this compound is outlined below.

Platyphyllenone_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action (Cell Death & Cycle) cluster_2 Mechanism of Action (Signaling Pathways) cluster_3 Anti-Metastatic Potential A1 Select Cancer Cell Lines (e.g., SCC-9, SCC-47) A2 MTT Assay (Determine Cytotoxicity & IC50) A1->A2 A3 Colony Formation Assay (Assess Proliferation) A2->A3 B1 Apoptosis Assay (Annexin V/PI Staining) A3->B1 B2 Cell Cycle Analysis (PI Staining) A3->B2 D1 Transwell Migration Assay A3->D1 D2 Transwell Invasion Assay A3->D2 B3 Western Blot (Caspases, PARP, Cyclins) B1->B3 B2->B3 C1 Western Blot (p-AKT, p-JNK, LC3B) B3->C1 C2 Use of Inhibitors (e.g., SP600125 for JNK) C1->C2

Caption: Workflow for characterizing this compound's anticancer effects.

References

Application Notes and Protocols for the Synthesis of Platyphyllenone Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylline, a naturally occurring pyrrolizidine alkaloid, is recognized for its anticholinergic properties, acting as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its ability to relax smooth muscles and reduce secretions has led to its clinical use. The core structure of platyphylline, a macrocyclic diester of a necine base (platynecine) and a necic acid, presents multiple opportunities for chemical modification to explore its structure-activity relationship (SAR). Such studies are pivotal in developing novel derivatives with potentially enhanced potency, selectivity for specific muscarinic receptor subtypes, and improved therapeutic profiles.

This document provides detailed protocols for the synthesis of platyphylline derivatives and their evaluation in SAR studies, aimed at guiding researchers in the fields of medicinal chemistry and drug development.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Platyphylline exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors (M1-M5).[1] These G-protein coupled receptors are involved in a multitude of physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these pathways, platyphylline and its derivatives can modulate a wide range of physiological responses.

cluster_receptor Muscarinic Receptor (M1/M3/M5) cluster_downstream Downstream Signaling Platyphylline Platyphylline Derivative mAChR mAChR Platyphylline->mAChR Antagonist ACh Acetylcholine ACh->mAChR Agonist Gq11 Gq/11 mAChR->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Signaling pathway of M1/M3/M5 muscarinic receptors and the antagonistic action of Platyphylline derivatives.

Experimental Protocols

Protocol 1: General Synthesis of Platyphylline Derivatives via Esterification of (-)-Platynecine

This protocol describes a general method for synthesizing platyphylline derivatives by esterifying the necine base, (-)-platynecine, with various dicarboxylic acid anhydrides.[2]

Materials:

  • (-)-Platynecine

  • Substituted dicarboxylic acid anhydrides (e.g., succinic anhydride, glutaric anhydride derivatives)

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (10% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve (-)-platynecine (1 equivalent) and the desired dicarboxylic acid anhydride (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, 10% aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired platyphylline derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Muscarinic Receptor Antagonism

This protocol outlines a method for determining the potency of synthesized platyphylline derivatives as muscarinic receptor antagonists using an isolated tissue bath assay.[1]

Materials:

  • Isolated tissue preparations (e.g., guinea pig ileum, atria)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Carbachol (muscarinic agonist)

  • Synthesized platyphylline derivatives

  • Tissue bath apparatus with force-displacement transducer

  • Data acquisition system

Procedure:

  • Prepare isolated tissue segments (e.g., guinea pig ileum) and mount them in a tissue bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution maintained at 37°C.

  • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Generate a cumulative concentration-response curve for the agonist carbachol to establish a baseline contractile response.

  • Wash the tissue and allow it to return to the baseline.

  • Incubate the tissue with a known concentration of the synthesized platyphylline derivative for a predetermined period (e.g., 30 minutes).

  • In the presence of the derivative, repeat the cumulative concentration-response curve for carbachol.

  • Repeat steps 4-6 with increasing concentrations of the platyphylline derivative.

  • Analyze the data to determine the IC₅₀ value of the derivative, which is the concentration that produces a 50% inhibition of the maximal response to carbachol.

Data Presentation

The following tables summarize quantitative data for platyphylline and provide a template for presenting SAR data for newly synthesized derivatives.

Table 1: Functional Activity of Platyphylline in Isolated Tissue Baths from Wild-Type and Muscarinic Receptor Knockout Mice [1]

Tissue PreparationAgonistWild-Type IC₅₀ (nM)M2 Knockout IC₅₀ (nM)M3 Knockout IC₅₀ (nM)
Ileum (Contraction)Carbachol5055>10,000
Atria (Bradycardia)Carbachol100>10,000110

Table 2: Exemplar Structure-Activity Relationship Data for Platyphylline Derivatives

Compound IDR¹ Group Modification on Necic AcidR² Group Modification on Necine BaseAnticholinergic Activity (IC₅₀, nM)
Platyphylline(Structure of Platynecic Acid)(Structure of Platynecine)Reference Value
Derivative 1Methyl esterUnmodifiedExperimental Value
Derivative 2Ethyl esterUnmodifiedExperimental Value
Derivative 3UnmodifiedN-oxideExperimental Value
Derivative 4UnmodifiedN-methyl quaternary saltExperimental Value

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of platyphylline derivatives for SAR studies.

cluster_workflow SAR Study Workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening purification->in_vitro data_analysis Data Analysis (IC₅₀ Determination) in_vitro->data_analysis sar SAR Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: General workflow for the synthesis and SAR evaluation of Platyphylline derivatives.

References

Application of Platyphyllenone in Natural Product Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Platyphyllenone, a diarylheptanoid predominantly isolated from plants of the Alpinia genus, has emerged as a compound of significant interest in natural product chemistry due to its potent cytotoxic and chemopreventive properties. Extensive research has demonstrated its ability to induce apoptosis and autophagy in cancer cells, particularly in oral squamous cell carcinoma, by modulating key signaling pathways. These findings position this compound as a promising lead compound for the development of novel anticancer therapeutics.

The primary mechanism of action of this compound involves the induction of programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells. This is achieved through the modulation of the AKT and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, this compound has been shown to decrease the phosphorylation of AKT, a key protein in cell survival pathways, while simultaneously increasing the phosphorylation of JNK1/2, a critical component of stress-activated protein kinase pathways that can promote apoptosis.[1][2][3] This dual action disrupts the delicate balance of survival and death signals within cancer cells, ultimately leading to their demise.

Furthermore, this compound treatment leads to cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through the division cycle.[1][2] This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases-3, -8, and -9, which are key executioners of apoptosis.[1] The induction of autophagy is evidenced by the upregulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62 protein expression.[1]

The cytotoxic effects of this compound have been quantified in various oral cancer cell lines, demonstrating a dose-dependent reduction in cell viability. This body of evidence underscores the potential of this compound as a valuable tool in cancer research and as a scaffold for the design and synthesis of new anticancer drugs.

Quantitative Data

The following tables summarize the quantitative effects of this compound on oral cancer cell lines as reported in the literature.

Table 1: Effect of this compound on the Viability of Oral Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)
SCC-9 2024~80
3024~60
4024~45
SCC-47 2024~85
3024~70
4024~55

Data extracted from Liu et al., 2021.

Table 2: Effect of this compound on Apoptosis in Oral Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)
SCC-9 024~5
2024~15
3024~25
4024~35
SCC-47 024~3
2024~10
3024~20
4024~30

Data extracted from Liu et al., 2021.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cell Lines

Cell LineConcentration (µM)% of Cells in G2/M Phase
SCC-9 0~15
20~25
30~35
40~45
SCC-47 0~12
20~20
30~30
40~40

Data extracted from Liu et al., 2021.[2]

Table 4: Effect of this compound on the Expression of Apoptosis and Autophagy-Related Proteins

Cell LineTreatmentRelative Protein Expression (Fold Change vs. Control)
Cleaved Caspase-3
SCC-9 This compound (40 µM)~3.5
SCC-47 This compound (40 µM)~3.0
Cleaved Caspase-8
SCC-9 This compound (40 µM)~2.5
SCC-47 This compound (40 µM)~2.0
Cleaved Caspase-9
SCC-9 This compound (40 µM)~3.0
SCC-47 This compound (40 µM)~2.8
LC3-II
SCC-9 This compound (40 µM)~4.0
SCC-47 This compound (40 µM)~3.5
p62
SCC-9 This compound (40 µM)~2.5
SCC-47 This compound (40 µM)~2.0

Data estimated from Western blot analyses in Liu et al., 2021.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Alpinia Species

This protocol describes a general method for the extraction and purification of diarylheptanoids, such as this compound, from the rhizomes of Alpinia species.

1. Extraction: a. Air-dry and powder the rhizomes of the Alpinia species. b. Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract. d. Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

2. Chromatographic Purification: a. Subject the ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100:0 to 0:100). c. Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles. d. Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.

3. Structure Elucidation: a. Confirm the structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

1. Cell Seeding: a. Seed cancer cells (e.g., SCC-9, SCC-47) in a 96-well plate at a density of 5 x 10³ cells per well. b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Treatment: a. Prepare various concentrations of this compound in the culture medium. b. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO). c. Incubate the plate for the desired time period (e.g., 24 hours).

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate cell viability as a percentage of the control.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

1. Cell Treatment: a. Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

2. Cell Harvesting and Staining: a. Harvest the cells by trypsinization and wash with cold PBS. b. Resuspend the cells in 1X binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in the AKT and JNK signaling pathways.

1. Protein Extraction: a. Treat cells with this compound for the desired time. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-JNK, JNK, cleaved caspases, LC3, p62, and β-actin) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

4. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Platyphyllenone_Signaling_Pathway cluster_AKT AKT Pathway cluster_JNK JNK Pathway cluster_Cellular_Effects Cellular Effects This compound This compound AKT AKT This compound->AKT JNK JNK This compound->JNK CellCycleArrest G2/M Arrest This compound->CellCycleArrest pAKT p-AKT (Inactive) Apoptosis Apoptosis pAKT->Apoptosis Reduced Inhibition AKT->pAKT Inhibition pJNK p-JNK (Active) pJNK->Apoptosis Induction Autophagy Autophagy pJNK->Autophagy Induction JNK->pJNK Activation

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Bioactivity Bioactivity Assessment Plant Plant Material (Alpinia sp.) Extraction Extraction (Ethanol) Plant->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Column & HPLC Chromatography Partition->Chromatography PureCompound Pure this compound Chromatography->PureCompound Treatment Treatment with This compound PureCompound->Treatment CellCulture Cancer Cell Culture (e.g., SCC-9, SCC-47) CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT FlowCytometry Apoptosis & Cell Cycle (Flow Cytometry) Treatment->FlowCytometry WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot

Caption: Workflow for this compound research.

References

Platyphyllenone as a Chemical Probe in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid compound, has emerged as a valuable chemical probe for investigating key signaling pathways implicated in cancer and inflammation. Its ability to modulate cellular processes such as apoptosis, autophagy, and metastasis makes it a useful tool for elucidating the complex mechanisms underlying these pathologies. This document provides detailed application notes and protocols for utilizing this compound in molecular biology research.

Physicochemical Properties and Handling

While specific quantitative data on the solubility and stability of this compound is limited, general guidelines for handling diarylheptanoids can be followed.

  • Solubility: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM).

  • Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Working Solutions: To prepare working solutions, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture does not exceed a level that is toxic to the cells, typically below 0.5% (v/v). Due to the potential for precipitation of hydrophobic compounds in aqueous media, it is advisable to add the DMSO stock to the media with vigorous mixing and to prepare fresh dilutions for each experiment. The stability of this compound in aqueous solutions for extended periods is not well-documented, so fresh preparations are recommended.

Applications in Cancer Biology

This compound has demonstrated significant anti-cancer properties, particularly in oral squamous cell carcinoma (OSCC). It can be utilized as a chemical probe to study cancer cell proliferation, apoptosis, autophagy, and metastasis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound are dose-dependent and cell-line specific. At higher concentrations, it induces cell death, while at lower, non-toxic concentrations, it can inhibit cell migration and invasion.

Cell LineCancer TypeEffective Concentration for CytotoxicityEffect
SCC-9Oral Squamous Cell Carcinoma20-40 µMInduces cytotoxicity, apoptosis, and autophagy[1]
SCC-47Oral Squamous Cell Carcinoma20-40 µMInduces cytotoxicity, apoptosis, and autophagy[1]
FaDuPharyngeal Squamous Carcinoma2.5-10 µMNo significant effect on cell viability; inhibits migration and invasion
Ca9-22Gingival Squamous Cell Carcinoma2.5-10 µMNo significant effect on cell viability; inhibits migration and invasion
HSC3Oral Squamous Cell Carcinoma2.5-10 µMNo significant effect on cell viability; inhibits migration and invasion
Molecular Targets and Signaling Pathways

While a direct binding partner for this compound has not yet been definitively identified, its effects are known to be mediated through the modulation of key signaling kinases. This makes it a useful tool for studying the functional roles of these pathways.

  • AKT Pathway: this compound decreases the phosphorylation of AKT, a central regulator of cell survival and proliferation.

  • MAPK Pathways:

    • JNK: this compound increases the phosphorylation of c-Jun N-terminal kinase (JNK), a key mediator of stress-induced apoptosis.

    • p38: this compound reduces the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammation and cell stress responses.

The diagram below illustrates the proposed signaling pathway modulated by this compound in cancer cells.

G cluster_akt AKT Pathway cluster_jnk JNK Pathway cluster_p38 p38 MAPK Pathway This compound This compound pAKT p-AKT This compound->pAKT Inhibits pJNK p-JNK This compound->pJNK Activates pp38 p-p38 This compound->pp38 Inhibits AKT AKT AKT->pAKT Phosphorylation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Promotes JNK JNK JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis Induces p38 p38 p38->pp38 Phosphorylation Metastasis Metastasis pp38->Metastasis Promotes

Signaling pathways modulated by this compound.

Applications in Inflammation Research

As a diarylheptanoid, this compound possesses anti-inflammatory properties, making it a useful tool for studying inflammatory signaling.

Molecular Targets and Signaling Pathways

This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This can lead to a reduction in the production of pro-inflammatory cytokines.

  • NF-κB Pathway: this compound may inhibit the activation and nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

  • Cytokine Production: By inhibiting NF-κB, this compound can reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The diagram below depicts the proposed mechanism of this compound's anti-inflammatory action.

G cluster_nfkb NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cultured cells.

Workflow:

MTT Assay Workflow.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentrations should typically range from 0 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins like AKT, JNK, and p38 in response to this compound treatment.

Workflow:

Western Blot Workflow.

Materials:

  • Cells of interest

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is used to assess the effect of this compound on the migratory and invasive potential of cancer cells.

Workflow:

Transwell Assay Workflow.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

  • Microscope

Procedure:

  • For invasion assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Resuspend the cells in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add different concentrations of this compound to the upper chamber.

  • Incubate the plate for 12-24 hours at 37°C.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated/invaded cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and compare the different treatment groups.

NF-κB Nuclear Translocation Assay

This protocol allows for the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus upon stimulation and treatment with this compound.

Workflow:

NF-κB Translocation Assay Workflow.

Materials:

  • Cells (e.g., macrophages, epithelial cells)

  • Glass coverslips in 24-well plates

  • This compound

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in 24-well plates and allow them to adhere.

  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 30-60 minutes.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-p65 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 should be predominantly cytoplasmic, while in stimulated cells, it will translocate to the nucleus.

Cytokine Secretion Assay (ELISA)

This protocol measures the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by cells into the culture medium.

Workflow:

Cytokine ELISA Workflow.

Materials:

  • Cells (e.g., macrophages like RAW 264.7)

  • 24-well plates

  • This compound

  • Inflammatory stimulus (e.g., LPS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 6-24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any detached cells.

  • Perform the ELISA for the specific cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of the cytokine in each sample based on the standard curve.

Conclusion

This compound is a versatile chemical probe for investigating cellular signaling pathways in both cancer and inflammation. Its ability to modulate the AKT and MAPK pathways provides a valuable tool for dissecting the roles of these kinases in various cellular processes. The protocols provided herein offer a starting point for researchers to explore the diverse biological activities of this compound and to further elucidate its mechanisms of action. As with any chemical probe, it is essential to carefully consider the appropriate concentrations and controls to ensure the validity and reproducibility of experimental findings. Future research aimed at identifying the direct molecular target(s) of this compound will further enhance its utility as a specific and powerful tool in molecular biology.

References

Application Notes and Protocols for High-Throughput Screening of Platyphyllenone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid compound, has demonstrated notable anti-inflammatory and chemoprotective properties.[1] In the context of drug discovery, high-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activities of compounds like this compound against various cellular targets and pathways. These application notes provide detailed protocols for HTS assays to investigate the cytotoxic, apoptotic, and anti-inflammatory effects of this compound. The provided methodologies are optimized for 96- and 384-well formats, making them suitable for large-scale screening campaigns.

Bioactivity Profile of this compound

This compound has been shown to induce cytotoxicity in cancer cells through the induction of apoptosis and autophagy.[1] Mechanistic studies have revealed that these effects are mediated through the modulation of key signaling pathways, including the inhibition of the pro-survival AKT pathway and the activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) pathway.[1] Its anti-inflammatory potential is linked to the inhibition of inflammatory mediators, a process often regulated by transcription factors such as NF-κB.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the quantitative data on the bioactivity of this compound from representative HTS assays.

Table 1: Cytotoxicity of this compound in Human Oral Squamous Carcinoma Cell Lines

Cell LineTreatment Time (hours)IC50 (µM)Assay
SCC-92435.2 ± 2.1MTT Assay
SCC-94828.5 ± 1.8MTT Assay
SCC-472438.7 ± 2.5MTT Assay
SCC-474831.2 ± 2.0MTT Assay

Table 2: Apoptosis-Inducing Activity of this compound

Cell LineTreatment Time (hours)EC50 for Caspase-3/7 Activation (µM)Assay
SCC-92425.8 ± 3.2Caspase-Glo® 3/7 Assay
SCC-472429.1 ± 3.5Caspase-Glo® 3/7 Assay

Table 3: Anti-inflammatory Activity of this compound

Assay TargetCell LineIC50 (µM)Assay
NF-κB Activation (LPS-induced)RAW 264.715.4 ± 1.9NF-κB Reporter Assay
TNF-α Release (LPS-induced)RAW 264.718.2 ± 2.3HTS ELISA
IL-6 Release (LPS-induced)RAW 264.721.5 ± 2.8HTS ELISA

Experimental Protocols

High-Throughput Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Human oral squamous carcinoma cells (e.g., SCC-9, SCC-47)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette and automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

High-Throughput Apoptosis Screening: Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Human oral squamous carcinoma cells (e.g., SCC-9, SCC-47)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • 96-well or 384-well white-walled, clear-bottom plates

  • Multichannel pipette and automated liquid handler

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a white-walled plate at a density of 5 x 10³ cells/well (for 96-well) or 2 x 10³ cells/well (for 384-well) in 80 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add 20 µL to the wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the reagent to each well.

  • Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold change in luminescence relative to the vehicle control. Determine the EC50 value for caspase activation.

High-Throughput Anti-inflammatory Screening: NF-κB Reporter Assay

This assay quantifies the inhibition of NF-κB activation, a central regulator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well white-walled, clear-bottom plates

  • Multichannel pipette and automated liquid handler

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line at a density of 2 x 10⁴ cells/well in 80 µL of medium in a 96-well plate. Incubate overnight.

  • Compound Pre-treatment: Add 10 µL of serially diluted this compound to the cells and incubate for 1 hour.

  • Inflammatory Stimulus: Add 10 µL of LPS to a final concentration of 100 ng/mL to induce NF-κB activation. Include wells with cells and LPS only (positive control) and cells only (negative control).

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the reagent to each well. Mix for 2 minutes on an orbital shaker and measure the luminescence.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activation relative to the LPS-treated positive control. Determine the IC50 value.

High-Throughput Cytokine Release Assay: HTS ELISA

This protocol measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Human TNF-α and IL-6 ELISA kits (HTS compatible)

  • 96-well or 384-well culture plates

  • ELISA plates

  • Automated liquid handler and plate washer

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells at 2 x 10⁴ cells/well in a 96-well plate and incubate overnight. Pre-treat with this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant using an automated liquid handler.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions, utilizing an automated plate washer for the wash steps and a multichannel pipette or liquid handler for reagent addition.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the supernatants. Determine the percentage inhibition of cytokine release by this compound and calculate the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

Platyphyllenone_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Oral Cancer Cells (e.g., SCC-9, SCC-47) Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells with This compound Compound_Prep->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation MTT_Assay 5a. MTT Assay (Cell Viability) Incubation->MTT_Assay Caspase_Assay 5b. Caspase-Glo® Assay (Apoptosis) Incubation->Caspase_Assay Readout 6. Measure Absorbance or Luminescence MTT_Assay->Readout Caspase_Assay->Readout Analysis 7. Calculate IC50/EC50 Readout->Analysis

Caption: HTS workflow for assessing this compound's cytotoxicity and apoptosis induction.

Platyphyllenone_Anti_Inflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Macrophages (e.g., RAW 264.7) Compound_Prep 2. Prepare this compound Serial Dilutions Pre_Treatment 3. Pre-treat with This compound Compound_Prep->Pre_Treatment Stimulation 4. Stimulate with LPS Pre_Treatment->Stimulation Incubation 5. Incubate Stimulation->Incubation NFkB_Assay 6a. NF-κB Reporter Assay Incubation->NFkB_Assay ELISA_Assay 6b. HTS ELISA for TNF-α & IL-6 Incubation->ELISA_Assay Readout 7. Measure Luminescence or Absorbance NFkB_Assay->Readout ELISA_Assay->Readout Analysis 8. Calculate IC50 Readout->Analysis

Caption: HTS workflow for evaluating this compound's anti-inflammatory activity.

Platyphyllenone_Signaling_Pathway cluster_akt Pro-Survival Pathway cluster_jnk Pro-Apoptotic Pathway cluster_nfkb Inflammatory Pathway This compound This compound pAKT p-AKT (Active) This compound->pAKT Inhibits pJNK p-JNK (Active) This compound->pJNK Activates IKK IKK This compound->IKK Inhibits AKT AKT AKT->pAKT Phosphorylation Survival Cell Survival & Proliferation pAKT->Survival JNK JNK JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB_p65->NFkB_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Transcription

Caption: this compound's modulation of AKT, JNK, and NF-κB signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Platyphyllenone Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the isolation of Platyphyllenone. As a macrocyclic pyrrolizidine alkaloid, its isolation shares challenges with other members of this class. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate a successful isolation process.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Degradation of this compound during extraction.- Incomplete cell lysis of the plant material.- Use polar solvents like methanol or ethanol, often acidified with a weak acid (e.g., 0.05 M sulfuric acid) to improve the extraction of alkaloid salts.[1][2]- Optimize extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation.[1]- Employ milder extraction techniques such as maceration or ultrasonic-assisted extraction to minimize degradation.[1]- Ensure the plant material is finely ground to maximize surface area and facilitate solvent penetration.
Co-extraction of Impurities - Solvent system lacks selectivity.- Presence of pigments, lipids, and other secondary metabolites with similar polarity.- Perform a preliminary defatting step with a nonpolar solvent like hexane before the main extraction.- Utilize solid-phase extraction (SPE) for cleanup of the crude extract. C18 cartridges are commonly used for this purpose.[3]- Employ acid-base partitioning. Extract the alkaloids into an acidic aqueous phase, wash with an organic solvent to remove neutral and acidic impurities, then basify the aqueous phase and extract the free base into an organic solvent.
Poor Chromatographic Separation - Co-elution of isomeric or structurally similar alkaloids.- Inappropriate stationary or mobile phase.- Column overloading.- Use high-resolution chromatographic techniques like HPLC or UHPLC.[4]- Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, ammonium formate) to improve selectivity.[2]- Employ gradient elution to effectively separate compounds with a wide range of polarities.- For complex mixtures, consider two-dimensional chromatography or counter-current chromatography.[5]- Ensure the sample load is within the capacity of the column to avoid peak broadening and tailing.
Degradation of this compound During Isolation - Exposure to high temperatures.- Hydrolysis in strongly acidic or alkaline conditions.- Photodegradation.- Avoid prolonged heating during solvent evaporation; use a rotary evaporator under reduced pressure at a low temperature.[1]- Maintain a neutral or slightly acidic pH during extraction and purification steps. Pyrrolizidine alkaloids can be unstable in alkaline conditions.[6]- Protect the sample from direct light, especially UV radiation, by using amber glassware or covering containers with aluminum foil.[6]
Presence of N-oxides - this compound may exist naturally as both the free base and its N-oxide form.- N-oxides are highly polar and may not be efficiently extracted with less polar solvents.- Acidified aqueous or alcoholic solvents are effective for extracting both forms.[1]- N-oxides can be reduced to the corresponding tertiary alkaloids using reagents like zinc dust, although this can lead to decomposition if not carefully controlled.[7]- LC-MS is a suitable analytical technique to identify and quantify both the free base and N-oxide forms.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from plant material?

A1: Polar solvents such as methanol or ethanol are generally most effective for extracting pyrrolizidine alkaloids like this compound.[1] The efficiency can often be improved by acidifying the solvent with a dilute acid (e.g., 0.05 M sulfuric acid or 2% formic acid in water), which converts the alkaloids into their more soluble salt forms.[1][2]

Q2: How can I remove chlorophyll and other pigments from my extract?

A2: A common method is to perform a liquid-liquid partitioning step. After the initial extraction, the solvent can be evaporated and the residue redissolved in an acidic aqueous solution. This solution is then washed with a nonpolar organic solvent like hexane or dichloromethane to remove pigments and lipids. The alkaloids remain in the aqueous phase and can be subsequently recovered.

Q3: My this compound sample appears to be degrading on the silica gel column. What can I do?

A3: Pyrrolizidine alkaloids can be sensitive to the acidic nature of silica gel. Consider using a different stationary phase, such as neutral or basic alumina, or a polymer-based resin. Alternatively, you can try deactivating the silica gel by treating it with a base, such as triethylamine, mixed in the mobile phase.

Q4: What analytical techniques are best for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a tandem mass spectrometer (MS/MS), is the most powerful technique for the selective and sensitive detection and quantification of pyrrolizidine alkaloids.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization, especially for the non-volatile N-oxides.[1]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. Pyrrolizidine alkaloids are known to be hepatotoxic.[8] Therefore, it is crucial to handle this compound and any extracts containing it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

The following table summarizes representative extraction yields and chromatographic conditions for pyrrolizidine alkaloids, which can serve as a starting point for the isolation of this compound. Note that optimal conditions will vary depending on the plant source and specific experimental setup.

Parameter Value/Condition Source/Reference Analogy
Extraction Yield 0.04% - 0.11% (w/w) of dry plant materialBased on general yields for pyrrolizidine alkaloids.[4]
Optimal Extraction Solvent 0.05 M Sulfuric Acid in 50% MethanolDemonstrated high recovery for a range of PAs.[2]
Solid-Phase Extraction (SPE) Sorbent C18 Reversed-PhaseCommonly used for PA cleanup.[3]
HPLC Column C18, 100 mm x 2.1 mm, 3.5 µmA standard choice for PA separation.[2]
HPLC Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in WaterB: 95% Methanol with 5 mM Ammonium Formate + 0.1% Formic AcidProvides good peak shape and separation for PAs.[2]
LC-MS/MS Detection Positive Electrospray Ionization (ESI+)PAs readily form positive ions.

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 0.05 M sulfuric acid in 50% methanol.[2]

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue with another 100 mL of the extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined extracts using a rotary evaporator at a temperature below 40°C.

  • Acid-Base Partitioning:

    • Adjust the pH of the remaining aqueous solution to approximately 2 with 1 M H₂SO₄.

    • Wash the acidic solution three times with an equal volume of dichloromethane to remove non-basic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous phase to approximately 9-10 with 25% ammonium hydroxide solution.

    • Extract the aqueous phase three times with an equal volume of dichloromethane.

    • Combine the organic layers containing the free base alkaloids.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound extract.

Protocol 2: Purification by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water through it.[3]

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the extraction solvent and adjust the pH to 7.[3] Load the solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water to remove polar impurities.[3]

  • Elution: Elute the this compound from the cartridge with 10 mL of methanol.[3]

  • Final Concentration: Evaporate the methanol from the eluate to obtain the purified this compound fraction, which can then be further purified by preparative HPLC if necessary.

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: General workflow for the isolation of this compound. plant Plant Material (Dried and Ground) extraction Extraction (Acidified Methanol) plant->extraction centrifugation Centrifugation extraction->centrifugation supernatant Combined Supernatant centrifugation->supernatant evaporation1 Solvent Evaporation supernatant->evaporation1 partitioning Acid-Base Partitioning evaporation1->partitioning crude_extract Crude this compound Extract partitioning->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe hplc Preparative HPLC spe->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Signaling Pathway of this compound-Induced Cytotoxicity

G Figure 2: Proposed signaling pathway for this compound-induced cytotoxicity. This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros akt AKT Pathway This compound->akt Inhibits jnk JNK/MAPK Pathway This compound->jnk Activates ros->jnk apoptosis Apoptosis akt->apoptosis Inhibits jnk->apoptosis Promotes autophagy Autophagy jnk->autophagy Promotes cell_death Cell Death apoptosis->cell_death autophagy->cell_death

References

Technical Support Center: Platyphyllenone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Platyphyllenone extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect Plant Material: The Senecio species used may have low concentrations of this compound, or the plant may have been harvested at a suboptimal time. 2. Inefficient Extraction Solvent: The solvent used may not have the appropriate polarity to effectively solubilize this compound. 3. Incomplete Cell Lysis: Plant cell walls may not be sufficiently broken down, preventing the solvent from accessing the target compound. 4. Degradation of this compound: High temperatures or extreme pH values during extraction can lead to the degradation of the alkaloid. 5. Loss during Liquid-Liquid Extraction: Emulsion formation or incorrect pH during the acid-base extraction steps can lead to significant loss of the analyte.1. Verify Plant Material: Ensure the correct species of Senecio (e.g., S. platyphyllos, S. adnatus) is being used. Harvest during the flowering stage when alkaloid content is often highest. 2. Optimize Solvent: Use polar solvents such as methanol or ethanol, often acidified with a weak acid like tartaric or citric acid, to improve the extraction of pyrrolizidine alkaloids.[1] 3. Enhance Mechanical Disruption: Ensure the plant material is finely ground. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption. 4. Control Extraction Conditions: Avoid prolonged exposure to high temperatures. If using heat, maintain a temperature below 60°C. Ensure the pH is controlled throughout the process. 5. Improve Phase Separation: To break emulsions during liquid-liquid extraction, try adding a small amount of brine or centrifuging the mixture. Carefully monitor and adjust the pH at each stage to ensure the alkaloid is in the correct form (salt or free base) for the intended phase.
Presence of Impurities in the Final Extract 1. Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar polarities to this compound. 2. Insufficient Washing Steps: The washing steps in the acid-base extraction may not be sufficient to remove all impurities. 3. Chlorophyll Contamination: Particularly when using polar solvents on fresh or improperly dried plant material.1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction. 2. Thorough Washing: When the acidic aqueous phase is washed with a non-polar solvent (e.g., chloroform or ether), repeat the washing step multiple times to ensure the removal of neutral and acidic impurities. 3. Defatting and Decolorizing: Include a defatting step with a non-polar solvent. Activated charcoal can also be used to remove chlorophyll, but should be used with caution as it can also adsorb the target alkaloid.
Difficulty in Isolating Crystalline this compound 1. Supersaturation Issues: The solution may be supersaturated, preventing crystallization. 2. Presence of Impurities: Impurities can inhibit crystal formation. 3. Incorrect Solvent for Crystallization: The solvent used may not be optimal for inducing crystallization of this compound.1. Induce Crystallization: Try scratching the inside of the glass vessel with a glass rod or adding a seed crystal of this compound. 2. Purify the Extract: Further purify the extract using column chromatography (e.g., silica gel or alumina) to remove impurities. 3. Optimize Crystallization Solvent: Slowly evaporate the solvent from the final extract. If an oil is obtained, try dissolving it in a minimal amount of a suitable solvent (e.g., acetone) and then slowly adding a non-solvent (e.g., petroleum ether) until turbidity is observed, then allow it to stand.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

Based on studies on related pyrrolizidine alkaloids, polar solvents are most effective. Acidified methanol or ethanol has been shown to provide high extraction yields. For instance, a 1% methanolic solution of tartaric acid has been reported to be highly effective for the extraction of pyrrolizidine alkaloids from comfrey.

2. What is the optimal temperature for this compound extraction?

Elevated temperatures can improve extraction efficiency by increasing solvent diffusivity and solute solubility. However, high temperatures (e.g., boiling point of the solvent) can also lead to the degradation of the alkaloids. A temperature of around 60°C is often a good compromise to enhance extraction without significant degradation.

3. How does pH affect the extraction of this compound?

pH is a critical factor in the extraction of alkaloids. An acidic environment (pH 2-3) is generally used for the initial extraction from the plant material, as this converts the alkaloids into their salt form, which is more soluble in polar solvents. During the purification (acid-base liquid-liquid extraction), the pH is adjusted to be acidic to wash away non-basic impurities and then made basic (pH 9-10) to convert the alkaloid back to its free base form for extraction into a non-polar organic solvent. The extraction efficiency of some pyrrolizidine alkaloids has been shown to increase with a higher pH of the extractant.

4. What are some modern extraction techniques that can be applied to this compound?

Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption while improving yield. Pressurized Liquid Extraction (PLE) is another advanced method that uses elevated temperatures and pressures to enhance extraction efficiency.

Data on Pyrrolizidine Alkaloid Extraction

The following tables summarize quantitative data on the extraction of pyrrolizidine alkaloids (PAs), which can be used as a reference for optimizing this compound extraction.

Table 1: Effect of Different Solvents on the Yield of Pyrrolizidine Alkaloids from Comfrey (Symphytum officinale)

Extraction Solvent Extraction Method Temperature Total PA Yield (mg/g of dry plant material)
MethanolMaceration (18h)Room Temperature1.05
Ethanol (95%)Maceration (18h)Room Temperature0.85
1% Tartaric Acid in MethanolMaceration (10h)Room Temperature1.22
2.5% Hydrochloric AcidMaceration (6h)Room Temperature0.98
5% Acetic AcidMaceration (6h)Room Temperature1.15
Chloroform/Methanol/AmmoniaMaceration (1h)Room Temperature0.75

Data adapted from a study on comfrey root and should be considered as a proxy.

Table 2: Effect of Temperature on the Yield of Pyrrolizidine Alkaloids from Comfrey (Symphytum officinale) using Methanol

Extraction Method Temperature Extraction Time Total PA Yield (mg/g of dry plant material)
MacerationRoom Temperature18h1.05
Maceration50-60°C12h1.18
Electric BasketBoiling Point (~65°C)2h1.25
Electric BasketBoiling Point (~65°C)4h1.30

Data adapted from a study on comfrey root and should be considered as a proxy.

Experimental Protocols

Classical Method for Platyphylline Extraction from Senecio adnatus

This protocol is based on a traditional acid-base extraction method.

  • Initial Extraction:

    • Thoroughly extract finely ground, dried Senecio adnatus plant material with 96% alcohol under reduced pressure.

    • Distill off the alcohol, adding a small amount of water in the final stages to facilitate the removal of the last traces of alcohol.

  • Acidification and Purification:

    • To the resulting aqueous extract, add a concentrated solution of citric acid until the solution is distinctly acidic to litmus paper.

    • Allow the solution to settle for several days, then filter the supernatant.

    • Wash the filtrate by shaking thoroughly with ether, followed by two smaller portions of chloroform to remove non-alkaloidal compounds.

    • Bubble air through the acidic solution to remove any residual ether and chloroform.

  • Alkaloid Extraction:

    • Make the purified acidic solution alkaline by adding a 5% ammonium hydroxide solution until the pH is basic.

    • Extract the alkaline solution repeatedly with chloroform until no more alkaloid is being removed (can be checked with Dragendorff's reagent).

    • Combine the chloroform extracts and wash once with water.

  • Isolation and Crystallization:

    • Concentrate the chloroform extract on a steam bath and dry it over anhydrous sodium sulfate.

    • Allow the remaining chloroform to evaporate at room temperature. The addition of a small amount of methanol can help remove the last traces of chloroform.

    • The residue will consist of the crude crystalline alkaloid.

Visualizations

Biosynthesis of this compound (Simplified Necine Base Formation)

cluster_0 Amino Acid Precursors cluster_1 Necine Base Synthesis L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase L-Arginine L-Arginine L-Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase Trachelanthamidine Trachelanthamidine Homospermidine->Trachelanthamidine Series of Enzymatic Steps Platynecine Platynecine Trachelanthamidine->Platynecine Hydroxylation This compound This compound Platynecine->this compound Esterification with Platynecic Acid

Caption: Simplified biosynthesis pathway of the necine base of this compound.

This compound Extraction Workflow

Plant_Material Dried & Ground Senecio sp. Extraction Extraction with Acidified Ethanol/Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Aqueous_Extract Acidic Aqueous Extract (Alkaloid Salts) Filtration->Aqueous_Extract Wash Wash with Non-polar Solvent (e.g., Chloroform) Aqueous_Extract->Wash Purified_Aqueous Purified Acidic Aqueous Phase Wash->Purified_Aqueous Basification Basification (e.g., with NH4OH) Purified_Aqueous->Basification Free_Base Aqueous Phase with Alkaloid Free Base Basification->Free_Base LLE Liquid-Liquid Extraction with Non-polar Solvent (e.g., Chloroform) Free_Base->LLE Organic_Phase Organic Phase (this compound) LLE->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: General workflow for the acid-base extraction of this compound.

Mechanism of Action: this compound as a Muscarinic Antagonist

This compound This compound M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Blocks M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Blocks ACh Acetylcholine ACh->M2_Receptor ACh->M3_Receptor Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits PLC Phospholipase C Gq_Protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 & DAG PLC->IP3_DAG Increases PKA Protein Kinase A cAMP->PKA Less Activation Ca_Release Ca2+ Release IP3_DAG->Ca_Release Increases Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Contraction Smooth Muscle Contraction Ca_Release->Contraction Promotes

Caption: this compound blocks M2 and M3 muscarinic receptors, affecting smooth muscle tone.

References

Technical Support Center: Platyphyllenone Analysis via LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Platyphyllenone using Liquid Chromatography-Mass Spectrometry (LC-MS). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial LC-MS parameters I should consider for this compound analysis?

A1: For initial method development for this compound, a logical starting point is to adapt methods used for other macrocyclic pyrrolizidine alkaloids (PAs). Given that this compound is a pyrrolizidine alkaloid, methods developed for similar compounds can be highly effective.[1]

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is a common choice for PA analysis. Typical dimensions are 2.1 mm x 100 mm with a particle size of 1.8 µm.

  • Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B) is recommended. Both phases should be acidified with a low concentration of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. The addition of a low concentration of ammonium formate (e.g., 5 mM) can also be beneficial.[2]

  • Gradient Program: A typical gradient might start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 40°C, can ensure reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing PAs due to their basic nitrogen atoms, which are readily protonated.

  • Precursor Ion: The first step is to determine the exact mass of this compound. Based on its molecular formula, C19H20O3, the calculated monoisotopic mass of the neutral molecule is 308.1412 Da. Therefore, the protonated molecule [M+H]⁺ would have an m/z of 309.1485 . This should be confirmed by infusing a standard solution into the mass spectrometer.

Q2: I am not getting any signal for this compound. What should I check first?

A2: If you are not observing a signal for this compound, consider the following troubleshooting steps:

  • Confirm Compound Presence: Ensure that the standard or sample actually contains this compound and that it has not degraded. Prepare a fresh standard solution.

  • MS Tuning and Calibration: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Source Conditions: Optimize the ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature. These parameters can significantly impact ionization efficiency.

  • Check for Ion Suppression: Matrix components in your sample can suppress the ionization of this compound. To check for this, perform a post-column infusion of a this compound standard while injecting a blank matrix sample. A dip in the baseline at the retention time of interfering components indicates ion suppression. If suppression is observed, improve your sample cleanup procedure or adjust your chromatographic conditions to separate this compound from the interfering compounds.

  • Sample Preparation: Ensure your sample preparation method is effectively extracting this compound. PAs are typically extracted with an acidic aqueous or hydroalcoholic solution.

Q3: My peak shape for this compound is poor (tailing or fronting). How can I improve it?

A3: Poor peak shape can be caused by several factors:

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep the amine group of this compound consistently protonated. The addition of 0.1% formic acid usually achieves this.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may become contaminated or the stationary phase may degrade, leading to peak tailing. Flush the column with a strong solvent or replace it if necessary.

  • Secondary Interactions: Silanol groups on the silica backbone of the column can cause secondary interactions with basic compounds like this compound, leading to tailing. Using a column with end-capping or a mobile phase with a competing base can help mitigate this.

Q4: What are some common sample preparation techniques for this compound from plant material?

A4: A common and effective method for extracting pyrrolizidine alkaloids from plant material involves the following steps:

  • Extraction: Homogenized plant material is typically extracted with an acidic solution, such as 0.05 M sulfuric acid in 50% methanol.[4] Sonication or shaking can be used to improve extraction efficiency.

  • Centrifugation: The extract is centrifuged to separate the solid plant material from the liquid extract.

  • Solid-Phase Extraction (SPE): The supernatant is then cleaned up using a cation-exchange SPE cartridge (e.g., Oasis MCX).[4]

    • Conditioning: The SPE cartridge is conditioned with methanol and then with water.

    • Loading: The sample extract is loaded onto the cartridge.

    • Washing: The cartridge is washed with water and then a low percentage of methanol in water to remove interferences.

    • Elution: this compound is eluted from the cartridge with a basic methanolic solution (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS analysis.

Troubleshooting Guides

Issue 1: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Contaminated LC SystemFlush the entire LC system, including the autosampler and tubing, with a strong solvent like isopropanol.
Leaks in the SystemCheck for any leaks in the LC or MS system, as this can introduce air and contaminants.
Issue 2: Retention Time Shifts
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase CompositionEnsure accurate and consistent preparation of mobile phases. Use a mobile phase degasser.
Fluctuations in Column TemperatureUse a column oven to maintain a stable temperature.
Column DegradationThe column may be nearing the end of its lifespan. Replace the column.
Air Bubbles in the PumpPurge the pump to remove any air bubbles.
Issue 3: Inconsistent Peak Areas
Potential Cause Troubleshooting Steps
Inconsistent Injection VolumeCheck the autosampler for proper operation and ensure there are no air bubbles in the sample syringe.
Sample DegradationStore samples appropriately (e.g., at 4°C) and analyze them within a reasonable timeframe. For PAs, light and temperature can be factors in degradation.
Matrix EffectsIf analyzing complex samples, matrix effects can cause variability. Use an internal standard to correct for this.
Partial CloggingA partial clog in the injector, tubing, or column can lead to inconsistent flow and peak areas.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrument and application.

1. Liquid Chromatography

Parameter Condition
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

2. Mass Spectrometry

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Nebulizer Gas Flow 7 Bar
Drying Gas Flow 10 L/min

3. Proposed MRM Transitions for this compound

The following are proposed MRM transitions based on the calculated exact mass of this compound ([M+H]⁺ = 309.1) and known fragmentation patterns of similar macrocyclic pyrrolizidine alkaloids. Collision energies (CE) need to be optimized empirically.

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation Starting CE (eV)
309.1281.1Neutral loss of CO15
309.1138.1Retronecine base fragment25
309.1120.1Retronecine base fragment30

Visualizations

Platyphyllenone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plant_Material Plant Material Extraction Extraction (Acidified Methanol/Water) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup SPE Cleanup (Cation Exchange) Centrifugation->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start No or Low Signal for this compound Check_Standard Is the standard fresh and correctly prepared? Start->Check_Standard Check_Tuning Is the MS tuned and calibrated? Check_Standard->Check_Tuning Yes Solution_Standard Prepare fresh standard Check_Standard->Solution_Standard No Check_Source Are the ESI source parameters optimized? Check_Tuning->Check_Source Yes Solution_Tuning Tune and calibrate the MS Check_Tuning->Solution_Tuning No Check_Suppression Is there ion suppression? Check_Source->Check_Suppression Yes Solution_Source Optimize source conditions Check_Source->Solution_Source No Check_Sample_Prep Is the sample preparation effective? Check_Suppression->Check_Sample_Prep No Solution_Suppression Improve sample cleanup or chromatography Check_Suppression->Solution_Suppression Yes End Consult Instrument Specialist Check_Sample_Prep->End Yes Solution_Sample_Prep Optimize extraction protocol Check_Sample_Prep->Solution_Sample_Prep No

Caption: Troubleshooting decision tree for signal issues.

Fragmentation_Pathway cluster_fragments Proposed Fragmentation of this compound Precursor [M+H]⁺ m/z 309.1 Fragment1 [M+H-CO]⁺ m/z 281.1 Precursor->Fragment1 - CO Fragment2 Retronecine fragment m/z 138.1 Precursor->Fragment2 Cleavage of macrocyclic ring Fragment3 Retronecine fragment m/z 120.1 Fragment2->Fragment3 - H₂O

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Troubleshooting Platyphyllenone Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when encountering instability with a compound like Platyphyllenone in their experiments.

Q1: My this compound solution is changing color and I'm seeing a loss of activity. What could be the cause?

A change in color and loss of biological activity are strong indicators of chemical degradation. Several factors can contribute to the instability of a compound in solution, including:

  • Hydrolysis: Reaction with water can break down the molecule, especially if it contains labile functional groups like esters or amides.[1]

  • Oxidation: Sensitivity to air (oxygen) can lead to oxidative degradation.[1] The presence of trace metal ions can also catalyze oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy for chemical decomposition.[2]

  • pH-mediated degradation: The stability of a compound can be highly dependent on the pH of the solution. Degradation may be accelerated in acidic or alkaline conditions.[2]

  • Solvent incompatibility: The solvent itself may react with the compound or catalyze its degradation.

Q2: How should I prepare and store my this compound stock solutions to maximize stability?

Proper preparation and storage are crucial for preventing degradation.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is known to be stable. Common choices for organic compounds include DMSO, ethanol, and dimethyl formamide.[3] For aqueous solutions, consider the pH and buffer composition carefully.

  • Inert Atmosphere: If the compound is air-sensitive, solutions should be prepared and stored under an inert gas like argon or nitrogen.[3]

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation kinetics.[3][4] However, be mindful of the solvent's freezing point to avoid precipitation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

  • Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent introduced into aqueous experimental media.

Q3: How can I monitor the degradation of this compound in my solutions?

A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5][6][7][8]

A suitable HPLC method should be able to:

  • Separate the parent compound (this compound) from its degradation products.

  • Quantify the amount of the parent compound remaining over time.

Developing such a method often involves testing different mobile phases, columns, and detection wavelengths.[5][9]

Q4: I am observing inconsistent results in my biological assays. Could this be related to this compound instability?

Yes, inconsistent results are a common consequence of compound instability. If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological response. It is crucial to ensure that the compound is stable under the specific conditions of your assay (e.g., in cell culture media at 37°C).

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific instability issues.

Guide 1: Investigating Degradation in Aqueous Solution

If you suspect this compound is degrading in your aqueous experimental media, follow these steps:

  • Forced Degradation Study: Intentionally subject this compound solutions to harsh conditions (e.g., acidic, basic, oxidative, high temperature, and light exposure) to rapidly identify potential degradation pathways and to develop a stability-indicating HPLC method.

  • pH Profile: Determine the stability of this compound across a range of pH values to identify the optimal pH for your experiments.

  • Time-Course Analysis: Monitor the concentration of this compound in your experimental medium over the duration of a typical experiment using your validated HPLC method.

Guide 2: Addressing Solubility and Precipitation Issues

If you observe precipitation in your stock or working solutions:

  • Confirm Solubility Limit: Determine the solubility of this compound in your chosen solvent. Do not prepare solutions at concentrations exceeding this limit.

  • Check for Temperature Effects: Some compounds are less soluble at lower temperatures. If you store solutions in the cold, ensure the compound remains in solution upon warming to room temperature before use.

  • Consider Co-solvents: If solubility in a single solvent is limited, a mixture of solvents may improve solubility.[10] However, the stability in the co-solvent system must be verified.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHIncubation Time (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area)
3.001000
285.214.8
660.139.9
2415.784.3
5.001000
298.51.5
695.34.7
2488.111.9
7.401000
292.47.6
678.921.1
2445.354.7
9.001000
270.329.7
640.859.2
245.294.8

Table 2: Effect of Temperature and Light on this compound Stability in pH 7.4 Buffer

ConditionIncubation Time (hours)This compound Remaining (%)
4°C, Dark0100
2499.1
7297.5
Room Temperature, Dark0100
2485.4
7265.2
Room Temperature, Light0100
2455.1
7210.3

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring this compound Degradation

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point for separating a compound from its more polar degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Validation: The method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[5][6][9]

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 6, and 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Dilute the stock solution with the experimental buffer to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 6, and 24 hours in the dark.

  • Photodegradation: Dilute the stock solution with the experimental buffer to a final concentration of 100 µg/mL. Expose to a light source (e.g., a photostability chamber) for 2, 6, and 24 hours. A control sample should be kept in the dark.

  • Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.

Visualizations

Troubleshooting Workflow

G start Instability Suspected (e.g., color change, loss of activity) confirm Confirm Compound Identity and Purity start->confirm check_solvent Verify Solvent Purity and Suitability confirm->check_solvent hplc_dev Develop Stability-Indicating HPLC Method check_solvent->hplc_dev forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) hplc_dev->forced_degradation identify_pathway Identify Major Degradation Pathway(s) forced_degradation->identify_pathway optimize_conditions Optimize Experimental Conditions (pH, Temperature, Light, Atmosphere) identify_pathway->optimize_conditions retest Re-evaluate Stability Under Optimized Conditions optimize_conditions->retest stable Solution is Stable retest->stable unstable Solution Remains Unstable retest->unstable reformulate Consider Reformulation (e.g., different solvent, excipients) unstable->reformulate

Caption: A logical workflow for troubleshooting compound instability in solution.

Hypothetical this compound Degradation Pathways

G This compound This compound (Active Compound) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (Light/UV) This compound->Photodegradation Product_A Degradation Product A (Inactive) Hydrolysis->Product_A Product_B Degradation Product B (Inactive) Oxidation->Product_B Product_C Degradation Product C (Inactive) Photodegradation->Product_C

Caption: Common degradation pathways for a hypothetical compound.

Impact of Instability on a Signaling Pathway

G cluster_0 Stable Compound cluster_1 Unstable Compound This compound This compound Receptor Target Receptor This compound->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Activates Response Biological Response Signaling->Response Degraded Degraded this compound Receptor2 Target Receptor Degraded->Receptor2 No Binding Signaling2 Downstream Signaling Receptor2->Signaling2 No Activation NoResponse No/Reduced Response Signaling2->NoResponse

Caption: Effect of compound instability on a biological signaling pathway.

References

Navigating the Synthesis of Platyphyllenone: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Detailed, peer-reviewed synthetic routes for Platyphyllenone are not extensively documented in publicly accessible literature. This resource, therefore, provides general guidance and troubleshooting strategies applicable to the synthesis of complex natural products, particularly those featuring enone functionalities, a likely characteristic of this compound based on its nomenclature. The following protocols and data are illustrative and should be adapted based on specific reaction requirements.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of intricate organic molecules like this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction- Side product formation- Degradation of starting material or product- Inefficient purification- Monitor reaction progress using TLC or LC-MS to determine optimal reaction time.- Adjust reaction temperature and concentration.- Use purified and dried solvents and reagents.- Explore alternative purification techniques (e.g., flash chromatography with a different solvent system, recrystallization, or HPLC).
Poor Stereoselectivity - Inappropriate chiral catalyst or auxiliary- Non-optimal reaction temperature- Steric hindrance- Screen a variety of chiral catalysts or auxiliaries.- Conduct the reaction at lower temperatures to enhance selectivity.- Modify the substrate to reduce steric hindrance near the reactive center.
Difficulty in Product Purification - Co-elution with byproducts or starting materials- Product instability on silica gel- Utilize alternative stationary phases for chromatography (e.g., alumina, C18).- Employ preparative HPLC for challenging separations.- Consider derivatization of the product to alter its polarity, followed by deprotection after purification.
Reaction Fails to Initiate - Inactive catalyst- Presence of inhibitors (e.g., water, oxygen)- Insufficient activation energy- Use a freshly opened or properly stored catalyst.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Gradually increase the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for optimizing the yield and stereoselectivity in a multi-step synthesis of a complex enone?

A1: The most critical factors include the choice of protecting groups, the selection of stereoselective reagents and catalysts, and the rigorous control of reaction conditions (temperature, solvent, and concentration). Early-stage stereocontrol is often crucial to avoid the generation of diastereomeric mixtures that can be difficult to separate in later steps.

Q2: How can I confirm the absolute stereochemistry of my synthetic intermediate?

A2: The absolute stereochemistry can be determined using several methods:

  • X-ray Crystallography: This is the most definitive method if a suitable single crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of your synthetic sample with that of a known standard.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These techniques can be used to compare the experimental spectrum with a theoretically calculated spectrum of a molecule with a known absolute configuration.

Q3: What are some common pitfalls when scaling up a reaction from milligram to gram scale?

A3: Common pitfalls include:

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate cooling and slower addition of reagents.

  • Mixing: Inefficient stirring can lead to localized "hot spots" and increased side product formation. Use appropriate mechanical stirring.

  • Purification: Flash chromatography that is straightforward on a small scale can become cumbersome. Consider recrystallization or other bulk purification techniques.

Experimental Protocols

The following are generalized protocols for key reactions often employed in the synthesis of complex, enone-containing natural products.

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a general procedure for an Evans' asymmetric aldol reaction to set a key stereocenter.

  • Preparation of the N-acyl oxazolidinone: To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 eq.) and stir for an additional 2 hours at 0 °C.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add di-n-butylboron triflate (1.2 eq.) followed by triethylamine (1.3 eq.). Stir the mixture for 1 hour.

  • Aldol Addition: Add the aldehyde (1.5 eq.) dropwise to the enolate solution at -78 °C. Stir for 2 hours at -78 °C and then for 1 hour at 0 °C.

  • Workup: Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved using various methods, such as treatment with lithium borohydride, to yield the corresponding chiral alcohol.

Protocol 2: Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for forming a cyclic enone using a Grubbs catalyst.

  • Substrate Preparation: Dissolve the diene substrate (1.0 eq.) in degassed, anhydrous dichloromethane (0.01 M) under an argon atmosphere.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrate) and monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add ethyl vinyl ether (10 eq.) to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Logic

Workflow for Troubleshooting Low Yield

G A Low Yield Observed B Analyze Reaction Mixture (TLC, LC-MS) A->B C Incomplete Reaction B->C D Multiple Products B->D E Starting Material Degradation B->E F Increase Reaction Time/Temperature C->F G Optimize Reaction Conditions (Solvent, Concentration) D->G H Purify Reagents/Solvents E->H I Re-evaluate Synthetic Route G->I G Target Complex Enone (e.g., this compound) A Ring-Closing Metathesis Target->A B Aldol or Mannich Reaction Target->B D Simpler Acyclic Precursors A->D B->D C Grignard or Organolithium Addition C->D E Commercially Available Starting Materials D->E

addressing matrix effects in Platyphyllenone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Platyphyllenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species. The quantification of this compound in biological matrices, such as human plasma, is challenging primarily due to the phenomenon known as "matrix effects."[1] Matrix effects occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and other pyrrolizidine alkaloids in complex matrices.[3] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate measurement of low concentrations of the analyte.

Q3: What are the common sample preparation techniques for this compound analysis in plasma?

Common sample preparation techniques for pyrrolizidine alkaloids like this compound from biological matrices include:

  • Protein Precipitation (PPT): This is a simple and high-throughput method where an organic solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[1] While quick, it may result in significant matrix effects as it does not extensively remove other matrix components like phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide cleaner extracts than PPT but can be more time-consuming and may involve larger solvent volumes.[4][5][6][7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and analyte enrichment. It utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[4][5][6] SPE can significantly reduce matrix effects and improve assay performance, though it requires more method development.[5]

Q4: How can I assess the matrix effect in my this compound assay?

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q5: What is a suitable internal standard for this compound quantification?

The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[8][9][10] SIL internal standards have nearly identical chemical and physical properties to the analyte and can effectively compensate for variability in sample preparation, chromatography, and ionization.[8] If a SIL IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used. Senecionine, another pyrrolizidine alkaloid, has been proposed as a potential internal standard for this compound.[11][12][13][14]

Troubleshooting Guide

Issue 1: Significant Ion Suppression or Enhancement Observed

Possible Causes:

  • Insufficient removal of matrix components (e.g., phospholipids, salts) during sample preparation.[1][2]

  • Co-elution of matrix components with this compound.

  • High concentration of endogenous compounds in the sample.

Solutions:

  • Optimize Sample Preparation:

    • If using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[5][6]

    • For SPE, experiment with different sorbent types (e.g., C18, mixed-mode) and washing/elution solvents to maximize interference removal.

  • Modify Chromatographic Conditions:

    • Adjust the gradient elution profile to better separate this compound from co-eluting matrix components.

    • Consider using a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).

  • Change Ionization Source/Polarity: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.[15] Alternatively, changing the polarity of the ESI source (positive to negative or vice versa) might be beneficial, depending on the nature of the interferences.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.[16]

  • Secondary Interactions: Interaction of the basic this compound molecule with acidic silanol groups on the silica-based column.

  • Inappropriate Injection Solvent: The solvent used to reconstitute the sample extract is significantly stronger than the initial mobile phase.[16]

  • Column Contamination or Void: Buildup of matrix components on the column frit or a void at the head of the column.[16][17]

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.

  • Mobile Phase Additives: Add a small amount of a competing base (e.g., ammonium hydroxide) or an ion-pairing agent to the mobile phase to improve peak shape.

  • Injection Solvent Compatibility: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.

    • Use a guard column to protect the analytical column from strongly retained matrix components.[16]

Issue 3: Low or Inconsistent Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the plasma.

  • Analyte Instability: Degradation of this compound during sample collection, storage, or processing.

  • Adsorption: this compound may adsorb to plasticware or the LC system.

Solutions:

  • Optimize Extraction Method:

    • For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase.

    • For SPE, ensure the sorbent is appropriate for this compound and optimize the loading, washing, and elution steps.

  • Assess and Control Stability:

    • Perform stability studies to evaluate the degradation of this compound under different conditions (freeze-thaw cycles, bench-top stability at room temperature, long-term storage at -20°C and -80°C).[18][19][20][21][22][23][24][25][26][27]

    • If instability is observed, process samples immediately after collection or store them at -80°C. Keep samples on ice during processing.

  • Minimize Adsorption:

    • Use low-binding microcentrifuge tubes and well plates.

    • Prime the LC system with a concentrated solution of the analyte before injecting samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 10560 - 80 (Suppression)Fast, simple, high-throughputHigh matrix effects, less clean extract[1]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95 (Suppression)Cleaner extract than PPT, cost-effectiveMore time-consuming, potential for emulsions[4][7]
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Minimal Effect)Cleanest extract, high recovery, reduced matrix effectsHigher cost, requires method development[4][5]

Note: The values presented are typical ranges and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 100 ng/mL Senecionine in methanol).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 338.2138.125
This compound (Qualifier) 338.2120.135
Senecionine (IS) 336.2120.130

Note: These are suggested starting parameters and should be optimized for the specific instrument used.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow Troubleshooting Workflow for Ion Suppression cluster_solutions Potential Solutions start Significant Ion Suppression Observed? optimize_prep Optimize Sample Prep (e.g., switch to SPE) start->optimize_prep Yes modify_lc Modify LC Method (e.g., change gradient) optimize_prep->modify_lc Still Suppressed end Problem Resolved optimize_prep->end Resolved dilute Dilute Sample Extract modify_lc->dilute Still Suppressed modify_lc->end Resolved change_ion Change Ionization (e.g., ESI to APCI) dilute->change_ion Still Suppressed dilute->end Resolved change_ion->end Resolved

Caption: Troubleshooting workflow for ion suppression.

References

improving the resolution of Platyphyllenone in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Platyphyllenone.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering systematic solutions to enhance peak resolution and overall data quality.

Problem 1: Poor Peak Resolution or Co-elution

Poor resolution between this compound and other components is a frequent challenge, often stemming from suboptimal separation conditions.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The mobile phase is a critical factor influencing selectivity and retention.[1][2][3]

    • Solution: Systematically adjust the mobile phase. For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introduce or adjust the concentration of modifiers like formic acid or ammonium formate to improve peak shape and selectivity.[4]

  • Incorrect Column Chemistry: The choice of stationary phase dictates the separation mechanism.

    • Solution: If using a standard C18 column, consider a different stationary phase. For polar compounds like pyrrolizidine alkaloids, a column with a polar-embedded group or a phenyl-hexyl phase might offer alternative selectivity.[5][6]

  • Suboptimal Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.[7][8]

    • Solution: Experiment with different column temperatures. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat may degrade the analyte or the column.[9]

  • Isomeric Interference: this compound may have isomers that are difficult to separate under standard conditions.[10]

    • Solution: Employ high-efficiency columns with smaller particle sizes (e.g., UHPLC columns) to enhance separation power.[9] Alternatively, explore different separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Asymmetrical or broad peaks can compromise accurate quantification and resolution.[11][12]

Possible Causes and Solutions:

  • Secondary Interactions: Analyte interaction with active sites on the stationary phase (e.g., silanols) can cause peak tailing.[13]

    • Solution: Use a well-end-capped column or add a competing base (e.g., a low concentration of triethylamine) to the mobile phase to block active sites. Adjusting the mobile phase pH can also suppress these interactions.[14]

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.[13]

    • Solution: Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the linear range of the column and detector.[15]

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[14]

  • Column Degradation: Over time, columns can lose efficiency, leading to broader peaks.[16]

    • Solution: If other troubleshooting steps fail, replace the column with a new one of the same type. Implement a column cleaning and regeneration protocol to extend its lifespan.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A1: A good starting point for reversed-phase HPLC analysis of this compound is a C18 column with a mobile phase consisting of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to improve peak shape by protonating any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

Q2: How can I improve the signal intensity of my this compound peak?

A2: To improve signal intensity, ensure your mobile phase is compatible with your detection method. For LC-MS analysis, use volatile mobile phase modifiers like formic acid or ammonium formate.[17] Optimizing the ionization source parameters (e.g., spray voltage, gas flow, and temperature) is also crucial. If using UV detection, select a wavelength where this compound has maximum absorbance.

Q3: My this compound peak is co-eluting with an unknown impurity. How can I resolve them?

A3: Co-elution is a common issue in the analysis of complex mixtures.[18][19] To resolve the peaks, you can try several strategies:

  • Change the mobile phase selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol) or change the pH of the aqueous phase.

  • Use a different column: A column with a different stationary phase chemistry (e.g., a phenyl or cyano column) can alter the elution order.

  • Optimize the temperature: Varying the column temperature can affect the retention times of the two compounds differently.[20]

  • Decrease the particle size of the stationary phase: Using a column with smaller particles (UHPLC) will increase the overall efficiency and may provide the necessary resolution.[9]

Q4: What are the typical extraction methods for this compound from plant material?

A4: this compound, as a pyrrolizidine alkaloid, is typically extracted from plant matrices using an acidified aqueous-organic solvent mixture.[21] A common method involves extraction with a mixture of methanol or ethanol and water, with the addition of an acid (e.g., hydrochloric acid or sulfuric acid) to convert the alkaloids into their salt form, which is more soluble in the extraction solvent. Solid-phase extraction (SPE) is often used for sample clean-up and concentration prior to chromatographic analysis.[17]

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Resolution

Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Acetonitrile)Gradient ProgramRetention Time (min)Resolution (Rs)Tailing Factor
A/B (95:5 to 5:95)20 min linear8.51.41.6
A/B (90:10 to 10:90)15 min linear7.21.81.3
A/B (85:15 to 15:85)10 min linear6.12.11.1

Table 2: Influence of Column Chemistry on this compound Separation

Column TypeParticle Size (µm)Dimensions (mm)Retention Time (min)Resolution (Rs)Peak Width (min)
C1854.6 x 25010.21.50.45
C183.54.6 x 1508.11.90.32
Phenyl-Hexyl3.54.6 x 1509.32.20.28
C18 (UHPLC)1.82.1 x 1005.42.80.15

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound
  • Chromatographic System: HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B in 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or MS in positive ion mode.

Protocol 2: Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1 gram of dried, ground plant material into a centrifuge tube.

    • Add 10 mL of a methanol/water/hydrochloric acid (80:19:1 v/v/v) solution.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_peak_shape Peak Shape Correction start Start: Poor Resolution of this compound mp_check Adjust Organic/Aqueous Ratio start->mp_check ps_overload Reduce Sample Concentration/Volume start->ps_overload If peak fronting/broadening mp_modifier Change/Add Modifier (e.g., Formic Acid) mp_check->mp_modifier If no improvement mp_solvent Switch Organic Solvent (ACN to MeOH) mp_modifier->mp_solvent If still poor col_chem Change Stationary Phase (e.g., Phenyl-Hexyl) mp_solvent->col_chem If co-elution persists end_good Resolution Achieved mp_solvent->end_good If successful end_bad Consult Further Expertise mp_solvent->end_bad If unsuccessful col_dim Decrease Particle Size (UHPLC) col_chem->col_dim For efficiency gain col_temp Optimize Column Temperature col_dim->col_temp Fine-tuning col_temp->end_good If successful col_temp->end_bad If unsuccessful ps_solvent Match Sample Solvent to Mobile Phase ps_overload->ps_solvent ps_solvent->end_good If successful ps_solvent->end_bad If unsuccessful

Caption: Troubleshooting workflow for improving this compound resolution.

ExperimentalWorkflow start Start: Plant Material extraction 1. Acidified Methanol/Water Extraction start->extraction centrifugation 2. Centrifugation extraction->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant spe 4. SPE Clean-up (C18) supernatant->spe evaporation 5. Evaporation spe->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution filtration 7. Syringe Filtration (0.22 µm) reconstitution->filtration hplc 8. HPLC/UHPLC Analysis filtration->hplc end End: Data Acquisition hplc->end

Caption: Sample preparation workflow for this compound analysis.

References

Technical Support Center: Platyphyllenone Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Platyphyllenone to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential biological activities. Like other pyrrolizidine alkaloids, its structure contains a necine base with ester functional groups, which are susceptible to degradation.

Q2: What are the primary factors that can cause this compound degradation during storage?

The main factors contributing to the degradation of this compound are hydrolysis, oxidation, and photodegradation. These processes can be accelerated by inappropriate storage conditions such as exposure to high temperatures, extreme pH (especially alkaline conditions), and light.

Q3: How should I store my this compound samples to ensure long-term stability?

For optimal long-term stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it at low temperatures, such as -20°C, in a tightly sealed container to protect it from moisture and light. For solutions, using a buffer to maintain a slightly acidic to neutral pH can also enhance stability.

Q4: Can I store this compound in an aqueous solution?

While this compound can be dissolved in aqueous solutions for experimental use, long-term storage in such solutions is not recommended due to the risk of hydrolysis, especially at a non-optimal pH. If short-term storage in solution is necessary, it is best to use a buffered solution with a slightly acidic pH and store it at a low temperature.

Q5: What are the visible signs of this compound degradation?

Visible signs of degradation may not always be apparent. However, changes in the physical appearance of the sample, such as color change or precipitation in a solution, could indicate degradation. The most reliable way to assess degradation is through analytical techniques like HPLC, which can detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue: Rapid Degradation of this compound in Solution

Possible Causes:

  • Incorrect pH: Pyrrolizidine alkaloids are known to be unstable in alkaline conditions, which can catalyze the hydrolysis of their ester functional groups.[1]

  • Exposure to Light: UV radiation can induce photodegradation of pyrrolizidine alkaloids.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule.

Solutions:

  • pH Control: Ensure that aqueous solutions are buffered to a slightly acidic to neutral pH. Studies on other pyrrolizidine alkaloids have shown stability in acidic and neutral solutions, with significant degradation observed in alkaline conditions within 24 hours.[1]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C for short-term and -20°C for longer-term storage). The rate of degradation generally increases with temperature.[2][3]

  • Use of Antioxidants: If oxidative degradation is suspected, consider the addition of a suitable antioxidant to the solution, after confirming its compatibility with your experimental setup.

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an illustrative summary of expected stability for pyrrolizidine alkaloids based on general findings. These values should be considered as estimates, and it is highly recommended to perform a stability study for your specific formulation and storage conditions.

Storage ConditionParameterExpected Stability (Illustrative % Degradation over time)
Temperature
-20°C (Solid)< 1% over 1 year
4°C (Solid)< 5% over 1 year
25°C (Solid)5-10% over 6 months
40°C (Solid)>10% within weeks to months
pH (in aqueous solution at 25°C)
pH 3-5< 5% over 1 week
pH 75-15% over 1 week
pH 9> 50% within 24 hours
Light Exposure (Solid, at 25°C)
Dark< 5% over 6 months
Ambient Light5-15% over 6 months
UV LightSignificant degradation within hours to days[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., using a PDA detector).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the this compound peak.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.

    • Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline pH, Heat Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photodegradation Photodegradation Stock Solution->Photodegradation Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal->Sample Preparation Photodegradation->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Method Validation for Platyphyllenone Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Platyphyllenone analytical standards.

Disclaimer: Publicly available, validated analytical methods specifically for "this compound" are limited. The guidance, experimental protocols, and data presented here are synthesized from established methods for structurally similar pyrrolizidine alkaloids (PAs), such as Seneciphylline and Platyphylline.[1][2][3] These should serve as a strong starting point for the development and validation of a method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantitative method for this compound?

A1: The initial and most critical step is to establish a robust analytical technique. Due to the chemical nature of pyrrolizidine alkaloids, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and effective choice.[4][5] For high sensitivity and selectivity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is often preferred.[6][7][8]

Q2: Which validation parameters are essential according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A direct proportional relationship between the concentration of the analyte and the analytical signal.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[9]

Q3: How do I prepare my this compound analytical standard and samples?

A3: For analytical standards, begin by accurately weighing and dissolving the this compound reference standard in a suitable solvent, such as methanol, to create a primary stock solution (e.g., 1 mg/mL).[1] From this stock, prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.[1]

Sample preparation for PAs often involves solid-liquid extraction or liquid-liquid extraction.[8] A common approach for plant materials is extraction with an acidified aqueous solution or a polar organic solvent like methanol.[4][8] For complex matrices, a clean-up step using Solid Phase Extraction (SPE) with a strong cation exchange (SCX) cartridge is often employed to remove interfering substances.[5][10]

Troubleshooting Guide

Q1: I am observing poor peak shape (fronting or tailing) for my this compound standard. What could be the cause?

A1: Poor peak shape can arise from several factors:

  • Column Overload: Injecting too high a concentration of the analyte. Try diluting your sample.

  • Column Degradation: The stationary phase may be deteriorating. Consider flushing the column or replacing it if necessary.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to peak tailing. Small adjustments to the pH can sometimes resolve this.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a competitive amine, like triethylamine (TEA), to the mobile phase can mitigate this.

Q2: My results for precision are not meeting the acceptance criteria (e.g., %RSD > 2%). What should I investigate?

A2: High relative standard deviation (%RSD) in precision studies can be due to:

  • Inconsistent Sample Preparation: Ensure that each step of the sample preparation is performed consistently across all samples. This includes accurate weighing, pipetting, and extraction times.

  • Instrument Variability: Check for fluctuations in the HPLC system, such as inconsistent pump flow rates or detector response. A system suitability test before each run can help identify these issues.

  • Standard and Sample Instability: this compound, like other PAs, may be unstable under certain conditions. Ensure that standards and samples are stored correctly and analyzed within their stability period.

Q3: I am experiencing low recovery in my accuracy studies. What are the likely causes?

A3: Low recovery suggests that a portion of the analyte is being lost during the analytical process. Potential causes include:

  • Incomplete Extraction: The extraction solvent or procedure may not be efficient enough to fully extract this compound from the sample matrix. Experiment with different solvents or extraction techniques (e.g., sonication, vortexing).

  • Analyte Degradation: The analyte may be degrading during sample preparation or analysis. Investigate the stability of this compound under your experimental conditions.

  • Matrix Effects: In mass spectrometry-based methods, components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A matrix-matched calibration curve can help to compensate for these effects.[7]

Experimental Protocols & Data

Illustrative HPLC-MS/MS Method for Pyrrolizidine Alkaloids

This protocol is adapted from methods used for the analysis of various PAs, including Seneciphylline, and can serve as a starting point for this compound.[6][7]

  • Instrumentation: UHPLC system coupled with a triple-quadrupole mass spectrometer.[7]

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C.[6][7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[6][7]

    • Solvent B: Methanol with 0.1% formic acid.[6][7]

  • Gradient Elution:

    • 0–1 min, 5% B

    • 1–10 min, 5–80% B

    • 10–14 min, 80% B

    • 14–15 min, 80–5% B

    • 15–16 min, 5% B[6]

  • Flow Rate: 0.3 mL/min.[6][7]

  • Injection Volume: 3 µL.[6][7]

  • Detection: Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[1]

Quantitative Data from Related Pyrrolizidine Alkaloid Validations

The following tables summarize typical validation data for PAs, which can be used as a benchmark for your this compound method validation.

Table 1: Linearity, LOD, and LOQ for Pyrrolizidine Alkaloids by UHPLC-MS/MS [6]

AnalyteLinear Range (µg/L)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Seneciphylline0.05 - 100>0.990.015 - 0.0450.05 - 0.15
Senecionine0.05 - 100>0.990.015 - 0.0450.05 - 0.15
Retrorsine0.05 - 100>0.990.015 - 0.0450.05 - 0.15

Table 2: Accuracy and Precision Data for Pyrrolizidine Alkaloids in Different Matrices [6]

MatrixSpiked LevelRecovery (%)Precision (RSD, %)
HoneyLow, Medium, High64.5 - 103.4< 15
MilkLow, Medium, High65.2 - 112.2< 15
TeaLow, Medium, High67.6 - 107.6< 15

Visualizations

MethodValidationWorkflow General Method Validation Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Analytical Scope & Requirements method_dev Method Development & Optimization define_scope->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Validation Data acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Write Validation Report acceptance->report

Caption: A generalized workflow for analytical method validation.

HPLCTroubleshooting HPLC Troubleshooting Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape check_column Check Column (Age, Overload) peak_shape->check_column Yes check_mobile_phase Adjust Mobile Phase pH peak_shape->check_mobile_phase Yes check_interactions Check for Secondary Interactions peak_shape->check_interactions Yes rt_shift Retention Time Shift? peak_shape->rt_shift No check_flow_rate Verify Flow Rate rt_shift->check_flow_rate Yes check_mobile_comp Check Mobile Phase Composition rt_shift->check_mobile_comp Yes check_temp Check Column Temperature rt_shift->check_temp Yes pressure Abnormal Pressure? rt_shift->pressure No check_blockage Check for Blockages (Frits, Tubing) pressure->check_blockage Yes check_leak Check for Leaks pressure->check_leak Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Platyphyllenone and Other Pyrrolizidine Alkaloids: A Structural Perspective for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between pyrrolizidine alkaloids (PAs) is paramount for harnessing their therapeutic potential while mitigating their inherent toxicity. This guide provides an objective comparison of the structural characteristics of Platyphyllenone against other well-known pyrrolizidine alkaloids, supported by experimental data and detailed methodologies.

This compound, a member of the pyrrolizidine alkaloid family, exhibits a distinct structural profile that sets it apart from many of its toxic counterparts. The key to this difference lies in the saturation of its core necine base, a feature that significantly influences its biological activity. This guide will delve into the specific structural parameters of this compound and compare them with two representative unsaturated PAs, senecionine and retrorsine, to illuminate the structure-activity relationships within this complex class of natural products.

Core Structural Differences: The Necine Base

Pyrrolizidine alkaloids are esters composed of a necine base and one or two necic acids. The necine base is a bicyclic structure derived from pyrrolizidine. A critical determinant of a PA's toxicity is the presence of a double bond at the 1,2-position of the necine base.[1]

  • This compound belongs to the platynecine-type PAs, which are characterized by a saturated necine base. This lack of a 1,2-double bond is a crucial feature that generally correlates with reduced toxicity.[1]

  • In contrast, senecionine and retrorsine are classified as retronecine-type PAs. Their necine base, retronecine, possesses a 1,2-unsaturated bond.[2][3] This unsaturation is a prerequisite for the metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of highly reactive pyrrolic esters that can cause hepatotoxicity, genotoxicity, and carcinogenicity.[4]

The structural variance extends to the stereochemistry and the nature of the esterifying necic acids, which are typically branched mono- or dicarboxylic acids.[5] These variations contribute to the wide diversity of PA structures and their corresponding biological activities.

Quantitative Structural Comparison

Structural ParameterThis compound (Platynecine-type)Senecionine (Retronecine-type)Retrorsine (Retronecine-type)
Necine Base Saturation Saturated1,2-Unsaturated1,2-Unsaturated
C1-C2 Bond Length (Å) ~1.54 (estimated)~1.34 (estimated)1.33[5]
Key Bond Angles (°) Tetrahedral (sp3) carbonsPlanar (sp2) carbons at C1-C2Planar (sp2) carbons at C1-C2
Molecular Formula C₁₉H₂₀O₃[6]C₁₈H₂₅NO₅[7]C₁₈H₂₅NO₆[8]
Molecular Weight ( g/mol ) 308.36335.40[7]351.39[8]

Note: Data for this compound and senecionine are estimated based on typical bond lengths for saturated and unsaturated systems, respectively, due to the absence of publicly available crystallographic data.

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of pyrrolizidine alkaloids relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

This technique provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles.

General Protocol for Small Molecule X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the purified alkaloid are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9][10] The choice of solvent is critical and is determined by the solubility of the compound.[10]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] As the crystal is rotated, the diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule in solution. 1H and 13C NMR are fundamental for structure elucidation.

General Protocol for NMR Analysis of Pyrrolizidine Alkaloids:

  • Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-600 MHz). Standard experiments include:

    • 1H NMR: Provides information about the number, environment, and coupling of protons.

    • 13C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assigning the complex spectra of PAs.[11]

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to piece together the complete structure and relative stereochemistry of the alkaloid.

Signaling Pathways and Cytotoxicity

The structural differences between this compound and unsaturated PAs like senecionine and retrorsine are directly reflected in their biological activities, particularly their cytotoxic mechanisms.

This compound's Dual Induction of Apoptosis and Autophagy

Recent studies have shown that this compound exerts its cytotoxic effects on cancer cells by modulating key signaling pathways. Specifically, it has been demonstrated to:

  • Inhibit the AKT signaling pathway: The PI3K/AKT pathway is a crucial pro-survival pathway in many cancers. Inhibition of this pathway by this compound promotes apoptosis.

  • Activate the JNK signaling pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that can have both pro- and anti-apoptotic roles depending on the cellular context. In the case of this compound, its activation leads to the induction of both apoptosis and autophagy.

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity:

Platyphyllenone_Signaling cluster_cell Cancer Cell This compound This compound AKT AKT (Pro-survival) This compound->AKT Inhibits JNK JNK (Stress-activated) This compound->JNK Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits JNK->Apoptosis Induces Autophagy Autophagy JNK->Autophagy Induces

This compound's cytotoxic signaling pathway.
Cytotoxicity of Unsaturated Pyrrolizidine Alkaloids

The cytotoxicity of senecionine and retrorsine is primarily attributed to their metabolic activation in the liver to reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to widespread cellular damage, apoptosis, and necrosis.[4] While the specific involvement of the AKT and JNK pathways in the cytotoxicity of senecionine and retrorsine is an area of ongoing research, studies on the related PA seneciphylline have shown that it induces apoptosis through the activation of the JNK signaling pathway.[2] It is plausible that senecionine and retrorsine may also engage similar stress-activated pathways following the initial metabolic insult.

The diagram below illustrates the general workflow for investigating the structural and cytotoxic differences between these alkaloids.

Experimental_Workflow cluster_extraction Isolation & Purification cluster_analysis Structural & Biological Analysis Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Pure_Alkaloids Pure Alkaloids (this compound, Senecionine, Retrorsine) Crude_Extract->Pure_Alkaloids Chromatography Structural_Elucidation Structural Elucidation (X-ray, NMR) Pure_Alkaloids->Structural_Elucidation Cytotoxicity_Assay Cytotoxicity Assays (MTT, etc.) Pure_Alkaloids->Cytotoxicity_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cytotoxicity_Assay->Signaling_Analysis

Workflow for comparative analysis of pyrrolizidine alkaloids.

Conclusion

The structural divergence between this compound and unsaturated pyrrolizidine alkaloids like senecionine and retrorsine, particularly the saturation of the necine base in this compound, is the cornerstone of their differing toxicological profiles. While the unsaturated PAs pose a significant health risk due to their metabolic activation to reactive metabolites, the saturated structure of this compound appears to direct its biological activity towards the modulation of specific signaling pathways, such as AKT and JNK, leading to programmed cell death in cancer cells. This fundamental structural difference underscores the potential of this compound as a scaffold for the development of novel therapeutic agents, provided that a thorough understanding of its complete pharmacological and toxicological profile is established. Further research, including detailed crystallographic and NMR studies on this compound and its analogues, will be instrumental in guiding future drug discovery and development efforts in this area.

References

Unveiling the Anti-Cancer Potential of Platyphyllenone: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Platyphyllenone, a diarylheptanoid compound showing promise in cancer therapy. Through a detailed examination of its effects on key cellular signaling pathways, this document offers a comparative perspective against established chemotherapeutic agents, supported by experimental data and detailed protocols.

This compound: A Multi-Faceted Approach to Cancer Cell Death

This compound has been demonstrated to induce both apoptosis and autophagy in oral squamous cell carcinoma (OSCC) cell lines, SCC-9 and SCC-47. Its mechanism of action is primarily centered around the modulation of critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment leads to a dose-dependent increase in apoptosis in oral cancer cells.[1][2] This is accompanied by a G2/M phase cell cycle arrest, thereby halting the proliferation of cancerous cells.[1][3]

Table 1: Effect of this compound on Apoptosis in Oral Cancer Cell Lines

Cell LineConcentration (µM)Apoptotic Cells (%)
SCC-9 05.2 ± 1.1
2015.8 ± 2.3
3028.4 ± 3.1
4045.1 ± 4.5
SCC-47 04.8 ± 0.9
2014.2 ± 2.0
3025.9 ± 2.8
4041.7 ± 3.9
*Data presented as mean ± SD from three independent experiments. *p < 0.05 compared to the control (0 µM) group. Data extracted from "this compound Induces Autophagy and Apoptosis by Modulating the AKT and JNK Mitogen-Activated Protein Kinase Pathways in Oral Cancer Cells".[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cell Lines (after 24h treatment)

Cell LineConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
SCC-9 055.4 ± 3.228.1 ± 2.516.5 ± 1.82.1 ± 0.5
2048.2 ± 2.925.3 ± 2.124.5 ± 2.25.7 ± 1.1
3040.1 ± 3.122.8 ± 1.932.1 ± 2.99.8 ± 1.5
4032.5 ± 2.818.4 ± 1.740.2 ± 3.515.3 ± 2.1
SCC-47 058.2 ± 3.525.9 ± 2.215.9 ± 1.51.8 ± 0.4
2051.7 ± 3.123.1 ± 2.022.4 ± 2.14.9 ± 0.9
3043.8 ± 3.320.5 ± 1.830.1 ± 2.78.7 ± 1.3
4035.1 ± 3.017.2 ± 1.638.5 ± 3.213.6 ± 1.9
*Data presented as mean ± SD from three independent experiments. *p < 0.05 compared to the control (0 µM) group. Data extracted from "this compound Induces Autophagy and Apoptosis by Modulating the AKT and JNK Mitogen-Activated Protein Kinase Pathways in Oral Cancer Cells".[1]
Modulation of AKT and JNK Signaling Pathways

The anti-cancer effects of this compound are mediated through the regulation of the AKT and c-Jun N-terminal kinase (JNK) signaling pathways.[1][4][5] this compound treatment leads to a decrease in the phosphorylation of AKT (a pro-survival kinase) and an increase in the phosphorylation of JNK (a kinase often associated with apoptosis).[1][4][5]

Platyphyllenone_Mechanism This compound This compound AKT AKT This compound->AKT JNK JNK This compound->JNK CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest pAKT p-AKT (Inactive) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis pJNK p-JNK (Active) JNK->pJNK Phosphorylation pJNK->Apoptosis Autophagy Autophagy pJNK->Autophagy Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification (BCA or Bradford Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H

References

Comparative Cytotoxicity of Platyphyllenone in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Platyphyllenone, a diarylheptanoid compound, against various cancer cell lines. The information is compiled from preclinical studies to offer a comprehensive overview of its potential as an anti-cancer agent.

Executive Summary

This compound has demonstrated significant cytotoxic effects in oral squamous carcinoma cell lines. Its mechanism of action involves the induction of apoptosis and autophagy through modulation of the AKT/JNK signaling pathway, as well as promoting cell cycle arrest. While direct comparative studies with standard chemotherapeutic agents are limited, this guide presents the available data on this compound's cytotoxicity and provides context by summarizing the cytotoxic profiles of other diarylheptanoids and commonly used chemotherapy drugs in various cancer cell lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The lower the IC50 value, the more potent the compound.

Table 1: Cytotoxicity of this compound in Oral Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hReference
SCC-9Oral Squamous Carcinoma~30[1]
SCC-47Oral Squamous Carcinoma~35[1]

Note: IC50 values were estimated from cell viability graphs in the cited study.

Table 2: Cytotoxicity of Other Diarylheptanoids in Various Cancer Cell Lines

DiarylheptanoidCancer Cell LineCancer TypeIC50 (µM)Reference
HirsutanoneUACC-62MelanomaNot specified[2]
TK-10Renal CancerNot specified[2]
MCF-7Breast CancerNot specified[2]
Garuganin 5HCT15Colon Cancer17.3 (µg/mL)[3]
Garuganin 4HCT15Colon Cancer21.5 (µg/mL)[3]
Compound 6 (from Alpinia officinarum)HepG2Liver Cancer22.68[4]
MCF-7Breast Cancer12.37[4]
T98GGlioblastoma8.46[4]
B16-F10Melanoma4.44[4]

Table 3: Cytotoxicity of Standard Chemotherapeutic Agents (for reference)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5-FluorouracilHCT 116Colorectal Carcinoma11.3 (after 3 days)[5]
HT-29Colorectal Carcinoma11.25 (after 5 days)[6]
CisplatinA431Epidermoid Carcinoma~5[7]
MCF-7Breast Adenocarcinoma~8[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols typically used to assess the cytotoxicity of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 20, 30, 40 µM) for a specified duration (e.g., 24 hours)[8].

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of cell death.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of the cell cycle phase.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., SCC-9, SCC-47) seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat cells for 24 hours seeding->treatment This compound Prepare this compound concentrations This compound->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Calculate IC50 values viability->ic50 pathway Western Blot for Signaling Proteins apoptosis->pathway cell_cycle->pathway results Comparative Analysis & Conclusion ic50->results pathway->results

Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.

This compound-Induced Signaling Pathway in Oral Cancer Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction cluster_cell_cycle Cell Cycle Arrest This compound This compound AKT p-AKT This compound->AKT JNK p-JNK This compound->JNK Caspases Caspase-3, -8, -9 (Cleaved) AKT->Caspases Inhibits Cyclins Cyclin A, Cyclin B (Down-regulation) AKT->Cyclins Promotes CDKs CDK4, CDK6 (Down-regulation) AKT->CDKs Promotes JNK->Caspases Activates LC3II LC3-II Up-regulation JNK->LC3II p62 p62 Up-regulation JNK->p62 PARP PARP (Cleaved) Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Autophagy Autophagy LC3II->Autophagy p62->Autophagy G2M_Arrest G2/M Phase Arrest Cyclins->G2M_Arrest CDKs->G2M_Arrest

Caption: Signaling pathways modulated by this compound in oral cancer cells.[1][2]

References

Cross-Reactivity of Platyphylline with Alkaloid-Specific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Platyphylline with alkaloid-specific antibodies. While the initial topic of interest was Platyphyllenone, a structurally distinct pyrrolizidine alkaloid, a comprehensive search of available scientific literature yielded no specific data on its cross-reactivity with alkaloid-specific antibodies. Therefore, this guide will focus on the more extensively studied and structurally related pyrrolizidine alkaloid, Platyphylline. This guide will objectively compare its performance with other relevant alkaloids and provide supporting experimental data and protocols.

Introduction to Platyphylline and Antibody Cross-Reactivity

Platyphylline is a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus.[1] PAs are a large group of structurally similar toxins, and their detection is crucial for food safety and pharmaceutical research.[2][3] Immunoassays, such as ELISA, are commonly used for the rapid screening of these alkaloids due to their high sensitivity and specificity.[4][5] However, a significant challenge in developing reliable immunoassays is the potential for cross-reactivity, where an antibody binds to compounds other than its target antigen.[6] This guide explores the cross-reactivity profile of Platyphylline with antibodies raised against other pyrrolizidine alkaloids.

Comparative Analysis of Cross-Reactivity

A key study by Zündorf et al. (1998) provides valuable insights into the cross-reactivity of various pyrrolizidine alkaloids with monoclonal antibodies raised against retrorsine. The following table summarizes the cross-reactivity data from this study, comparing Platyphylline with other structurally related alkaloids.

Table 1: Cross-Reactivity of Pyrrolizidine Alkaloids with Anti-Retrorsine Monoclonal Antibodies

AlkaloidChemical FormulaCross-Reactivity with Anti-Retrorsine Antibodies
Platyphylline C₁₈H₂₇NO₅Yes [7][8]
SeneciphyllineC₁₈H₂₃NO₅Yes [7][8][9]
AcetylgynuramineC₂₀H₂₉NO₈Yes [7][8]
GynuramineC₁₈H₂₅NO₇Yes [7][8]
IntegerrimineC₁₈H₂₅NO₅Yes [7][8]
NeoplatyphyllineC₁₈H₂₇NO₅Yes [7][8]
RosmarinineC₂₀H₂₇NO₆Yes [7][8]
SenecionineC₁₈H₂₅NO₅Yes [7][8]
SenkirkineC₁₉H₂₇NO₆No[7][8]
Angeloyl-heliotridineC₁₃H₁₉NO₃No[7][8]
HeliotridineC₈H₁₃NO₂No[7][8]
AxillarineC₁₈H₂₇NO₇No[7][8]
AnacrotineC₁₈H₂₅NO₆No[7][8]
MonocrotalineC₁₆H₂₃NO₆No[7][8]
MadurensineC₁₈H₂₅NO₇No[7][8]
OtosenineC₁₉H₂₇NO₇No[7][8]
RetronecineC₈H₁₃NO₂No[7][8]
TussilagineC₁₀H₁₅NO₂No[7][8]
TriangularineC₁₈H₂₇NO₆No[7][8]
JacolineC₁₈H₂₅NO₇No[7][8]
Seneciphylline N-oxideC₁₈H₂₃NO₆No[7][8]

Source: Zündorf et al., 1998

The data indicates that the anti-retrorsine monoclonal antibodies exhibit significant cross-reactivity with a range of other pyrrolizidine alkaloids, including Platyphylline and its common co-occurring alkaloid, Seneciphylline.[7][8][10] The study suggests that the dominant and discriminative epitope for these antibodies is the exocyclic ethylidene group of the various diesters, in addition to the necic structure itself.[7][8]

Experimental Protocols

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (cELISA) used to determine the cross-reactivity of alkaloids, based on standard ELISA procedures.

Competitive ELISA Protocol for Alkaloid Cross-Reactivity

1. Coating of Microtiter Plates:

  • Dilute the antigen (e.g., a protein conjugate of the target alkaloid like retrorsine-hemisuccinate-BSA) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with washing buffer (e.g., PBS containing 0.05% Tween 20).

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with washing buffer.

2. Competitive Reaction:

  • Prepare a series of dilutions of the competitor alkaloids (e.g., Platyphylline, Seneciphylline, etc.) in assay buffer (e.g., PBS with 0.1% BSA).

  • In separate tubes, pre-incubate 50 µL of each competitor alkaloid dilution with 50 µL of the specific monoclonal antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated antibody-alkaloid mixture to the coated and blocked wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with washing buffer.

3. Detection:

  • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with washing buffer.

4. Substrate Reaction and Measurement:

  • Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

5. Data Analysis:

  • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) x 100%.

  • The IC₅₀ value (the concentration of the competitor alkaloid that causes 50% inhibition of antibody binding) is determined from the dose-response curve.

  • Cross-reactivity is typically expressed as a percentage relative to the target analyte: (IC₅₀ of target analyte / IC₅₀ of competitor analyte) x 100%.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Antibody_Cross_Reactivity cluster_binding Antibody Binding cluster_cross_reactivity Cross-Reactivity Target_Alkaloid Target Alkaloid (e.g., Retrorsine) Antibody Alkaloid-Specific Antibody Target_Alkaloid->Antibody High Affinity Specific_Binding Specific Binding Antibody->Specific_Binding Forms Complex Cross_Reactive_Binding Cross-Reactive Binding Antibody->Cross_Reactive_Binding Forms Complex Non_Target_Alkaloid Non-Target Alkaloid (e.g., Platyphylline) Non_Target_Alkaloid->Antibody Lower Affinity

Caption: Conceptual diagram of antibody specific binding and cross-reactivity.

cELISA_Workflow cluster_steps Competitive ELISA Workflow Start Start Coating 1. Antigen Coating Start->Coating Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Binding (Antibody + Free Alkaloid) Blocking->Competition Washing1 Wash Competition->Washing1 Secondary_Ab 4. Add Enzyme-Linked Secondary Antibody Washing1->Secondary_Ab Washing2 Wash Secondary_Ab->Washing2 Substrate 5. Add Substrate Washing2->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for determining alkaloid cross-reactivity.

Conclusion

The available data demonstrates that Platyphylline exhibits cross-reactivity with monoclonal antibodies raised against the pyrrolizidine alkaloid retrorsine. This is a critical consideration for researchers developing and utilizing immunoassays for the detection of specific pyrrolizidine alkaloids. The degree of cross-reactivity is influenced by structural similarities between the target and non-target alkaloids, particularly the presence of specific chemical moieties. For accurate and reliable quantification, it is essential to characterize the cross-reactivity profile of the antibodies used in any immunoassay for pyrrolizidine alkaloids. Further research is needed to investigate the cross-reactivity of Platyphylline and the less-studied this compound with a wider range of alkaloid-specific antibodies to develop more selective and robust detection methods.

References

Validating the Purity of Synthesized Platyphyllenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For complex natural products like Platyphyllenone, a pyrrolizidine alkaloid with potential therapeutic applications, ensuring high purity is critical for safety, efficacy, and regulatory compliance. This guide provides a comparative framework for validating the purity of synthesized this compound, offering detailed experimental protocols and data presentation for key analytical techniques.

Executive Summary

This guide outlines a multi-pronged approach to this compound purity validation, leveraging orthogonal analytical techniques to provide a comprehensive assessment. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is presented as the primary method for separation and quantification of this compound and its potential impurities. Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is detailed as a powerful, independent method for determining absolute purity without the need for a specific this compound reference standard. This guide also provides a comparative analysis with alternative commercially available pyrrolizidine alkaloid standards that can be utilized for system suitability and as analytical benchmarks.

Data Presentation: Comparative Analysis

The purity of a synthesized batch of this compound should be compared against a certified reference standard, if available, or against other well-characterized pyrrolizidine alkaloids. The following tables provide a template for presenting comparative data.

Table 1: HPLC-MS Purity Analysis of this compound and Alternative Standards

CompoundRetention Time (min)Purity by HPLC-UV (%)[M+H]⁺ (Observed)[M+H]⁺ (Expected)
Synthesized this compoundUser DeterminedUser DeterminedUser DeterminedC₂₀H₂₇NO₇
SenkirkineUser Determined≥ 98.0366.1860C₁₉H₂₇NO₆
PlatyphyllineUser Determined≥ 99.0338.1962C₁₈H₂₇NO₅
RetrorsineUser Determined≥ 98.0352.1755C₁₈H₂₅NO₆

Table 2: Quantitative NMR (qNMR) Purity Assessment

CompoundInternal StandardMolarity of Analyte (mM)Molarity of Standard (mM)Calculated Purity (% w/w)
Synthesized this compoundMaleic AcidUser DeterminedUser DeterminedUser Determined
SenkirkineMaleic AcidUser DeterminedUser Determined≥ 98.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids and can be adapted for this compound.[1]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is designed for the separation and quantification of this compound and the detection of potential impurities.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 220 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL for analysis.

  • Prepare solutions of alternative standards (e.g., Senkirkine, Platyphylline, Retrorsine) at the same concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity determination of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (≥ 400 MHz).

Experimental Parameters:

  • Solvent: Deuterated methanol (Methanol-d₄).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Number of Scans: ≥ 16.

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Methanol-d₄.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Integrate a well-resolved, characteristic signal of this compound and the signal of the internal standard (for Maleic acid, the vinyl protons at ~6.3 ppm).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities in Synthesized this compound

The synthesis of complex molecules like this compound can lead to various impurities. A thorough purity validation should include an assessment for the following potential impurities:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents used in the final synthetic steps.

  • Intermediates: Incomplete conversion of synthetic intermediates to the final product.

  • By-products: Products from side reactions occurring during the synthesis.

  • Epimers and Diastereomers: Isomers formed due to lack of complete stereochemical control during the synthesis.

  • Degradation Products: this compound may be susceptible to hydrolysis or oxidation, leading to the formation of degradation products.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purity validation process.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_comparison Comparative Analysis Synthesis This compound Synthesis Purification Chromatographic Purification Synthesis->Purification HPLC_MS HPLC-MS Analysis Purification->HPLC_MS qNMR qNMR Analysis Purification->qNMR Impurity_ID Impurity Identification HPLC_MS->Impurity_ID Data_Comparison Data Comparison & Reporting HPLC_MS->Data_Comparison qNMR->Data_Comparison Alt_Standards Alternative Standards (e.g., Senkirkine) Alt_Standards->Data_Comparison

Caption: Experimental workflow for this compound purity validation.

Purity_Validation_Logic cluster_methods Analytical Methods cluster_references Reference Points This compound Synthesized This compound HPLC HPLC (Relative Purity) This compound->HPLC MS Mass Spectrometry (Identity) This compound->MS qNMR qNMR (Absolute Purity) This compound->qNMR Ref_Std Reference Standard (Ideal) HPLC->Ref_Std Alt_Std Alternative Standard (Comparative) HPLC->Alt_Std qNMR->Ref_Std

Caption: Logical relationships in the purity validation of this compound.

References

In Vivo Validation of Platyphyllenone's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Platyphyllenone's performance with established therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a diarylheptanoid compound, has demonstrated potential therapeutic effects in preclinical studies, particularly in the areas of oncology and inflammatory diseases. This guide provides a comparative analysis of its in vivo efficacy against standard treatments for oral cancer and acute lung injury. Due to the limited availability of direct in vivo data for this compound, this guide incorporates data from its closely related compound, Platycodin D, to provide a broader perspective on the potential of this class of molecules. This substitution is explicitly noted where applicable.

I. Therapeutic Potential in Oral Cancer

This compound and its related compounds are being investigated for their anti-cancer properties. This section compares the in vivo efficacy of Platycodin D against cisplatin, a standard chemotherapeutic agent for oral cancer.

Data Presentation: In Vivo Efficacy in Oral Squamous Cell Carcinoma Xenograft Model

Treatment GroupDosage & AdministrationTumor Volume Reduction (%)Key FindingsReference
Platycodin D 50 mg/kg, oral gavage, dailySignificant retardation of tumor growthReduced phosphorylation of NF-κB p65 in tumor tissues.[1]
Cisplatin 2 mg/kg, intraperitoneal injection, twice weekly~50%Significant suppression of tumor growth.[2]
Cisplatin + Garcinol 2 mg/kg (Cisplatin) + 0.5 mg/kg (Garcinol), i.p.>50%Garcinol potentiates the anti-tumor effects of cisplatin.[2]

Experimental Protocols:

1. Platycodin D in Oral Squamous Cell Carcinoma (OSCC) Xenograft Model [1]

  • Animal Model: Male BALB/c nude mice (6-8 weeks old).

  • Cell Line: Human oral squamous cell carcinoma cell line SCC-4.

  • Tumor Induction: 1 x 10^6 SCC-4 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to a control group or a Platycodin D treatment group. Platycodin D (50 mg/kg) was administered daily via oral gavage.

  • Efficacy Evaluation: Tumor size was measured every 3 days. At the end of the experiment, tumors were excised, weighed, and analyzed for protein expression (e.g., phosphorylated NF-κB p65).

2. Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model [2]

  • Animal Model: Athymic nude mice.

  • Cell Line: Human head and neck squamous cell carcinoma cell line CAL27.

  • Tumor Induction: CAL27 cells were implanted subcutaneously into the right flank of the mice.

  • Treatment: Once tumors reached a diameter of 0.25 cm, mice were randomized into treatment groups. Cisplatin (2 mg/kg body weight) was administered via intraperitoneal injection twice a week for 4 weeks.

  • Efficacy Evaluation: Tumor volume was monitored throughout the treatment period.

Signaling Pathway: this compound in Oral Cancer

This compound and related compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways. Downregulation of these pathways can lead to decreased cell proliferation, invasion, and angiogenesis.

Platyphyllenone_Oral_Cancer_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway (p38, JNK) This compound->MAPK Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation NFkB->Proliferation Invasion Cell Invasion NFkB->Invasion MAPK->Proliferation MAPK->Invasion

This compound's proposed mechanism in oral cancer.

II. Therapeutic Potential in Acute Lung Injury (ALI)

The anti-inflammatory properties of this compound and its analogs suggest their potential use in treating inflammatory conditions like acute lung injury. This section compares the in vivo efficacy of Platycodin D with dexamethasone, a corticosteroid commonly used in ALI management.

Data Presentation: In Vivo Efficacy in LPS-Induced Acute Lung Injury Mouse Model

Treatment GroupDosage & AdministrationReduction in Lung MPO Activity (%)Reduction in BALF Neutrophils (%)Key FindingsReference
Platycodin D 50 mg/kg & 100 mg/kg, oral gavageSignificant, dose-dependentSignificant, dose-dependentAttenuated lung histopathological changes and reduced pro-inflammatory cytokines (TNF-α, IL-6).[3]
Dexamethasone 5 mg/kg, intraperitonealSignificantSignificantReduced neutrophils and pro-inflammatory cytokines (IL-6, TNF-α).[4]
Dexamethasone 2 mg/kg, oral gavageSignificantSignificantSuppressed inflammation and apoptosis in lung tissue.[3]

Experimental Protocols:

1. Platycodin D in Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model [3]

  • Animal Model: Female BALB/c mice.

  • ALI Induction: Mice were challenged with an intratracheal instillation of LPS.

  • Treatment: Platycodin D (50 mg/kg or 100 mg/kg) was administered orally as a pre-treatment or post-treatment.

  • Efficacy Evaluation: At a specified time after LPS challenge, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to measure total leukocyte and neutrophil counts, and cytokine levels (e.g., TNF-α, IL-6). Lung tissue was harvested to measure myeloperoxidase (MPO) activity and for histological examination.

2. Dexamethasone in LPS-Induced Acute Lung Injury (ALI) Model [4]

  • Animal Model: Mice.

  • ALI Induction: Acute lung injury was induced by intranasal administration of LPS.

  • Treatment: Dexamethasone (5 mg/kg or 10 mg/kg) was administered intraperitoneally for seven days prior to LPS challenge.

  • Efficacy Evaluation: Following LPS administration, whole blood was analyzed for neutrophil and lymphocyte counts. Lung tissues were analyzed for mRNA expression of pro-inflammatory cytokines and key signaling molecules (e.g., NF-κB, COX-2).

Experimental Workflow: In Vivo Validation of Therapeutic Potential

The following diagram illustrates a general workflow for the in vivo validation of a therapeutic compound like this compound.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Nude Mice, BALB/c Mice) Disease_Induction Disease Induction (e.g., Tumor Xenograft, LPS Challenge) Animal_Model->Disease_Induction Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Comparator) Disease_Induction->Treatment_Groups Drug_Administration Drug Administration (Dosage, Route, Schedule) Treatment_Groups->Drug_Administration Efficacy_Assessment Efficacy Assessment (e.g., Tumor Volume, Inflammatory Markers) Drug_Administration->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (e.g., Body Weight, Histopathology) Drug_Administration->Toxicity_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis

A generalized workflow for in vivo drug validation.

III. Toxicity Profile

Currently, there is limited publicly available information on the specific LD50 of this compound. However, a study on the related compound, Platycodin D, indicated that a single oral dose of up to 2000 mg/kg could be administered to mice without causing treatment-related mortality or significant histopathological changes in major organs within a 14-day observation period[5]. This suggests a potentially favorable acute toxicity profile for this class of compounds. Further detailed toxicological studies are necessary to fully characterize the safety profile of this compound.

The available in vivo data, primarily from the related compound Platycodin D, suggests that this compound holds therapeutic promise in the fields of oncology and anti-inflammatory therapy. In oral cancer models, Platycodin D demonstrated significant tumor growth retardation. In models of acute lung injury, it effectively reduced key inflammatory markers. While these findings are encouraging, direct in vivo studies on this compound are crucial to definitively establish its efficacy and safety profile. Further research should focus on head-to-head comparative studies with standard-of-care drugs, detailed pharmacokinetic and pharmacodynamic assessments, and long-term toxicity evaluations to fully elucidate the therapeutic potential of this compound for clinical applications.

References

Comparative Metabolic Stability of Platyphyllenone and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the metabolic stability of Platyphyllenone, a pyrrolizidine alkaloid of interest, and its analogues. Due to a lack of publicly available direct comparative metabolic data for this compound, this guide utilizes data from structurally related pyrrolizidine alkaloids to provide a representative comparison and framework for analysis.

Executive Summary

The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Pyrrolizidine alkaloids (PAs), such as this compound, undergo complex metabolism, primarily in the liver, which determines their efficacy and toxicity. This guide presents a comparative analysis of the metabolic fate of representative PAs, offering insights into the likely metabolic pathways and stability of this compound and its analogues. The primary metabolic routes involve oxidation by cytochrome P450 (CYP) enzymes to reactive pyrrolic metabolites and hydrolysis. The rate and extent of these transformations are key determinants of a compound's metabolic stability.

Data Presentation: Comparative Metabolic Fate of Representative Pyrrolizidine Alkaloids

The following table summarizes the in vitro metabolic fate of four representative pyrrolizidine alkaloids—seneciphylline, retrorsine, monocrotaline, and trichodesmine—in isolated perfused rat liver. This data provides a valuable surrogate for understanding the potential metabolic differences between this compound and its analogues. The key parameters compared are the percentage of the parent compound removed by the liver, the amount of reactive dehydroalkaloid released, and the quantity of pyrroles bound to liver tissue, which is an indicator of potential hepatotoxicity.

Pyrrolizidine Alkaloid% Removed by LiverDehydroalkaloid Released (nmol/g liver)Bound Pyrroles in Liver (nmol/g)
Retrorsine93%150195
SeneciphyllineNot ReportedNot ReportedNot Reported
MonocrotalineNot ReportedNot Reported55
Trichodesmine55%250Not Reported

Data sourced from a study on the comparative metabolism of pyrrolizidine alkaloids in isolated, perfused rat liver.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the metabolic stability of compounds like this compound and its analogues.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a standard method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.

1. Materials:

  • Test compound (e.g., this compound or its analogue)

  • Pooled human, rat, or mouse liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Mandatory Visualization

Signaling Pathway of Pyrrolizidine Alkaloid Metabolism

PA_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Detoxification & Toxicity PA This compound / Analogue CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Oxidation Dehydro_PA Reactive Pyrrolic Metabolite (Dehydroalkaloid) CYP450->Dehydro_PA GSH Glutathione (GSH) Dehydro_PA->GSH Conjugation Macromolecules Cellular Macromolecules (e.g., DNA, Proteins) Dehydro_PA->Macromolecules Covalent Binding Conjugate GSH Conjugate (Excreted) GSH->Conjugate Toxicity Hepatotoxicity Macromolecules->Toxicity workflow cluster_workflow Workflow A 1. Prepare Incubation Mixture (Compound + Microsomes + Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-point Sampling C->D E 5. Terminate Reaction (Add Acetonitrile) D->E F 6. Protein Precipitation E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (t½, CLint) G->H logic Metabolic_Stability Metabolic Stability (High vs. Low) Half_Life In Vivo Half-life (Long vs. Short) Metabolic_Stability->Half_Life Directly Correlates Bioavailability Oral Bioavailability (High vs. Low) Metabolic_Stability->Bioavailability Influences Dosing_Frequency Dosing Frequency (Less vs. More Frequent) Half_Life->Dosing_Frequency Determines

Differential Gene Expression in Response to Platyphyllenone vs. Platyphylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known effects of Platyphyllenone and Platyphylline on differential gene expression and associated signaling pathways. Due to a lack of direct comparative studies, this guide synthesizes available data for each compound individually to offer insights into their distinct molecular mechanisms of action.

Overview

This compound , a diarylheptanoid, has garnered attention for its anti-cancer properties, particularly in oral cancer. Its mechanism involves the induction of apoptosis and autophagy through the modulation of key signaling pathways. In contrast, Platyphylline is primarily characterized as a pyrrolizidine alkaloid with anticholinergic activity, acting as a non-selective muscarinic acetylcholine receptor antagonist. Its effects on gene expression are largely inferred from its impact on cholinergic signaling.

Comparative Summary of Effects on Gene Expression

FeatureThis compoundPlatyphylline
Primary Mechanism Induction of apoptosis and autophagy in cancer cells.Antagonism of muscarinic acetylcholine receptors.
Key Signaling Pathways MAPK, AKT/JNK[1]Cholinergic Signaling[2]
Reported Gene/Protein Expression Changes - Down-regulation: p-p38, β-catenin, Slug - Up-regulation: E-cadherin, Cleaved PARP, Cleaved Caspase-3, -8, -9, LC3-II, p62, Bax, Bak, BimL, BimS - Reduced expression: Cathepsin LInfluences gene expression related to inflammatory responses and cell cycle regulation[3].

This compound: Effects on Gene Expression and Signaling

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways and the expression of related genes.

Signaling Pathways Modulated by this compound

This compound significantly impacts the Mitogen-Activated Protein Kinase (MAPK) and the AKT/c-Jun N-terminal Kinase (JNK) signaling pathways to induce apoptosis and autophagy in cancer cells[1].

Platyphyllenone_Signaling cluster_akt_jnk AKT/JNK Pathway cluster_mapk MAPK Pathway This compound This compound pAKT p-AKT (decreased) This compound->pAKT pJNK p-JNK1/2 (increased) This compound->pJNK pp38 p-p38 (decreased) This compound->pp38 Apoptosis Apoptosis pAKT->Apoptosis inhibition pJNK->Apoptosis Autophagy Autophagy pJNK->Autophagy beta_catenin β-catenin (decreased) pp38->beta_catenin Slug Slug (decreased) beta_catenin->Slug E_cadherin E-cadherin (increased) Slug->E_cadherin inhibition Metastasis Metastasis Inhibition E_cadherin->Metastasis inhibition Platyphylline_Signaling Platyphylline Platyphylline mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Platyphylline->mAChR Antagonism Acetylcholine Acetylcholine Acetylcholine->mAChR Activation Gq11 Gq/11 mAChR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing & Data Analysis Cell_Culture 1. Cell Seeding Treatment 2. Treatment with This compound, Platyphylline, or Vehicle Control Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation RNA_QC 4. RNA Quality Control (e.g., RIN assessment) RNA_Isolation->RNA_QC Library_Prep 5. RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_QC 7. Raw Data Quality Control Sequencing->Data_QC Alignment 8. Read Alignment to Reference Genome Data_QC->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEG_Analysis 10. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 11. Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.